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  • Product: Benzene, 1,3-dimethoxy-4-propyl
  • CAS: 36680-47-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Propyl-Dimethoxybenzene Isomers

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Isomeric Landscape of Propyl-Dimethoxybenzenes The nomenclature of subst...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of Propyl-Dimethoxybenzenes

The nomenclature of substituted aromatic compounds is precise, and a minor variation in naming can refer to a completely different molecule with distinct physical, chemical, and biological properties. The query for "Benzene, 1,3-dimethoxy-4-propyl" presents a degree of ambiguity. While this specific substitution pattern is not commonly encountered in chemical literature, several closely related and more readily available isomers are of significant interest in various fields, including fragrance, pharmaceuticals, and organic synthesis. This guide will provide a comprehensive overview of the key isomers, focusing on their synthesis, physical and chemical properties, and spectroscopic characterization to aid researchers in their identification and application.

The most probable compounds of interest, given the initial query, are:

  • 1,2-Dimethoxy-4-propylbenzene (also known as 4-propylveratrole or dihydromethyleugenol)

  • 1,3-Dimethoxy-5-propylbenzene

  • Methyl Isoeugenol (1,2-dimethoxy-4-(1-propenyl)benzene) : This compound is structurally very similar (differing by a double bond in the side chain) and is a common fragrance ingredient, which may have been the intended subject.

This guide will address these isomers, providing a comparative analysis to facilitate a deeper understanding of their structure-property relationships.

Structural Elucidation and Comparative Physicochemical Properties

The positioning of the methoxy and propyl groups on the benzene ring significantly influences the molecule's polarity, steric hindrance, and reactivity.

Figure 1: Structures of Propyl-Dimethoxybenzene Isomers and Methyl Isoeugenol.

A summary of the key physicochemical properties of these compounds is presented in the table below. These differences can influence their solubility, volatility, and interactions with biological systems.

Property1,2-Dimethoxy-4-propylbenzene1,3-Dimethoxy-5-propylbenzeneMethyl Isoeugenol
CAS Number 5888-52-841395-10-293-16-3
Molecular Formula C₁₁H₁₆O₂C₁₁H₁₆O₂C₁₁H₁₄O₂
Molecular Weight 180.25 g/mol 180.25 g/mol 178.23 g/mol
Appearance Colorless liquidLiquidColorless to pale yellow liquid
Boiling Point 106-108 °C at 4 mmHg[1]259.56 °C (predicted)263 °C
Density 0.965 g/cm³[2]1.00 g/cm³ (predicted)1.05 g/cm³ at 20°C
Solubility in Water 125.1 mg/L at 25 °C (estimated)Sparingly solubleInsoluble

Chemical Reactivity and Synthetic Considerations

The electron-donating nature of the methoxy groups activates the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[1] The steric hindrance from the propyl and methoxy groups also plays a crucial role in determining the regioselectivity of these reactions.

Synthesis of Propyl-Dimethoxybenzenes

A common and reliable method for the synthesis of n-propyl-substituted dimethoxybenzenes, which avoids the carbocation rearrangements often seen in Friedel-Crafts alkylations, is a two-step process involving Friedel-Crafts acylation followed by a reduction of the resulting ketone.[3][4]

G Start 1,2-Dimethoxybenzene Acylation Friedel-Crafts Acylation (Propanoyl chloride, AlCl3) Start->Acylation Ketone 1-(3,4-Dimethoxyphenyl)propan-1-one Acylation->Ketone Reduction Clemmensen or Wolff-Kishner Reduction Ketone->Reduction Product 1,2-Dimethoxy-4-propylbenzene Reduction->Product

Figure 2: General synthetic workflow for 1,2-Dimethoxy-4-propylbenzene.

Experimental Protocol: Synthesis of 1,2-Dimethoxy-4-propylbenzene

This protocol outlines the synthesis via Friedel-Crafts acylation followed by a Clemmensen reduction.

Part 1: Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (AlCl₃) and a dry, non-polar solvent such as dichloromethane.

  • Addition of Acylating Agent: Cool the suspension in an ice bath and slowly add propanoyl chloride dropwise via the dropping funnel with vigorous stirring.

  • Addition of Substrate: After the formation of the acylium ion complex, add 1,2-dimethoxybenzene (veratrole) dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice and an aqueous HCl solution to decompose the aluminum chloride complex. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting ketone, 1-(3,4-dimethoxyphenyl)propan-1-one, by vacuum distillation or column chromatography.

Part 2: Clemmensen Reduction

  • Preparation of Zinc Amalgam (Zn(Hg)): Activate zinc dust by stirring it with a dilute solution of mercuric chloride (HgCl₂) for a few minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the prepared zinc amalgam, concentrated hydrochloric acid, and the ketone synthesized in Part 1.[5]

  • Reduction: Heat the mixture to reflux for several hours. Additional portions of concentrated HCl may be added during the reaction to maintain a strongly acidic environment.[5]

  • Workup: After the reaction is complete, cool the mixture and separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent and purify the final product, 1,2-dimethoxy-4-propylbenzene, by vacuum distillation.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1,2-Dimethoxy-4-propylbenzene

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the benzylic methylene group). The aromatic region will display an ABC spin system. The two methoxy groups will appear as singlets.

  • ¹³C NMR: The carbon NMR will show distinct signals for each of the 11 carbon atoms, with the methoxy carbons appearing around 55-60 ppm and the aromatic carbons in the 110-150 ppm region.

1,3-Dimethoxy-5-propylbenzene

  • ¹H NMR: Due to the symmetry of this molecule, the aromatic protons will appear as two distinct signals. The propyl group and methoxy groups will show signals similar to the 1,2-dimethoxy isomer.

  • ¹³C NMR: The higher symmetry will result in fewer signals in the carbon NMR spectrum compared to the 1,2-dimethoxy isomer.

Infrared (IR) Spectroscopy

The IR spectra of these compounds will be dominated by several key absorptions:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1500-1600 cm⁻¹

  • C-O stretching (aryl ether): A strong band around 1200-1250 cm⁻¹[6]

The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for 1,2-dimethoxy-4-n-propylbenzene.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will lead to fragmentation patterns useful for identification.

  • Molecular Ion Peak (M⁺): For the propyl-dimethoxybenzene isomers, this will be observed at m/z = 180.

  • Key Fragmentation Pathways: A prominent fragmentation pathway is the benzylic cleavage, resulting in the loss of an ethyl group (CH₂CH₃) to form a stable benzylic cation at m/z = 151. Loss of a methyl radical from a methoxy group can also occur.[7]

Safety and Handling

Propyl-dimethoxybenzene isomers should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid inhaling vapors.

  • Skin Contact: Avoid contact with skin. In case of contact, wash the affected area with soap and water.[8]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Applications in Research and Development

Dimethoxybenzene derivatives are valuable building blocks in organic synthesis and have been investigated for various applications.

  • Pharmaceuticals: The dimethoxybenzene moiety is present in numerous biologically active molecules. For example, 1,3-dimethoxy-5-propylbenzene has been noted for its potential antimicrobial properties and as an intermediate in drug synthesis.[9]

  • Fragrance and Flavors: Structurally related compounds like methyl isoeugenol are widely used in the fragrance industry.[10]

  • Organic Synthesis: The activated aromatic ring of these compounds makes them useful starting materials for the synthesis of more complex molecules through electrophilic substitution and other transformations.

Conclusion

While the initial query for "Benzene, 1,3-dimethoxy-4-propyl" may have been imprecise, the exploration of its closely related isomers reveals a family of compounds with distinct and valuable properties. This guide provides a foundational understanding of the synthesis, characterization, and handling of 1,2-dimethoxy-4-propylbenzene and 1,3-dimethoxy-5-propylbenzene. By leveraging the detailed synthetic protocols and spectroscopic data presented, researchers and drug development professionals can confidently identify and utilize these versatile chemical entities in their work. The comparative analysis also underscores the critical importance of precise nomenclature in chemical research and the profound impact of isomeric variations on a molecule's behavior.

References

Click to expand
  • Benchchem. (2025). A Comparative Guide to the Structural and Physicochemical Differences Between Methyl Isoeugenol and Methyl Eugenol. Benchchem.
  • Greer, A., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Advances.
  • PrepChem. (n.d.). Synthesis of 4-propylcatechol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]

  • ChemTalk. (2024, June 18). Clemmensen Reduction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Explaining interpreting C9H12 mass spectrum of propylbenzene. Retrieved from [Link]

  • Benchchem. (2025).
  • NIST. (n.d.). 1,2-Dimethoxy-4-n-propylbenzene. NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]

  • University of California, Davis. (n.d.).
  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Shandong Minglang Chemical Co., Ltd. (n.d.). 1,3-Dimethoxy-5-Propylbenzene CAS 41395-10-2. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-Dimethoxy-4-(2-methyl-2-nitropropyl)benzene - Optional[13C NMR]. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP008424. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1,3-dimethoxy-5-methyl-benzene. Retrieved from [Link]

  • LookChem. (n.d.). 1,2-Dimethoxy-4-propylbenzene. Retrieved from [Link]

  • Benchchem. (2025).
  • The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting.
  • Doc Brown's Chemistry. (2026, March 16). C8H10 mass spectrum of 1,3-dimethylbenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation mechanism of n-propyl benzene. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Interpreting simple 1H-NMR spectra.
  • NIST. (n.d.). 1,2-Dimethoxy-4-n-propylbenzene. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Trimethoxybenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103183588A - Preparation method of veratrole.

Sources

Exploratory

Thermochemical Profiling of 1,3-Dimethoxy-4-propylbenzene: Determination of the Standard Enthalpy of Formation

Executive Summary 1,3-Dimethoxy-4-propylbenzene (CAS: 36680-47-4) is a critical structural motif found in lignin degradation products and serves as a vital intermediate in the synthesis of complex active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethoxy-4-propylbenzene (CAS: 36680-47-4) is a critical structural motif found in lignin degradation products and serves as a vital intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate thermochemical data—specifically the standard enthalpy of formation ( Δf​H∘ )—is essential for predicting reaction spontaneity, optimizing reactor design, and conducting rigorous process safety assessments. Because direct experimental values for this specific isomer are sparse in primary literature, this whitepaper provides a comprehensive, field-proven methodology for determining its Δf​H∘ through both predictive computational models and rigorous calorimetric experimentation.

Predictive Modeling via Computational Chemistry

Before committing resources to synthesis and physical calorimetry, establishing a theoretical baseline is crucial for validating future experimental results. Direct calculation of atomization energies using Density Functional Theory (DFT) often suffers from systematic errors due to incomplete basis sets and inadequate electron correlation treatments. To bypass this, we utilize Isodesmic Reactions .

The Isodesmic Approach

An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved between reactants and products. This conservation allows for the cancellation of systematic computational errors.

For 1,3-dimethoxy-4-propylbenzene ( C11​H16​O2​ ), a suitable isodesmic reaction utilizes well-characterized reference compounds such as 1[1] and2[2]:

1,3-Dimethoxybenzene + Propylbenzene 1,3-Dimethoxy-4-propylbenzene + Benzene

Computational Protocol
  • Geometry Optimization: Optimize the target molecule and all reference molecules using the B3LYP/6-311+G(d,p) level of theory.

  • Frequency Analysis: Conduct vibrational frequency calculations to ensure the optimized structures are true minima (no imaginary frequencies) and to extract the Zero-Point Energy (ZPE) corrections.

  • High-Level Energy Calculation: Perform single-point energy calculations using a composite method such as CBS-QB3 or G4 to obtain highly accurate electronic energies.

  • Enthalpy Derivation: Calculate the enthalpy of reaction ( Δr​H∘ ) from the computational energies. Use the known experimental Δf​H∘ of the reference compounds to solve for the Δf​H(g)∘​ of 1,3-dimethoxy-4-propylbenzene.

G C1 Target Geometry Optimization (DFT) C2 Frequency Analysis (ZPE Correction) C1->C2 C3 Single Point Energy (CBS-QB3 / G4) C2->C3 C5 Gas-Phase ΔfH° Calculation C3->C5 C4 Isodesmic Reaction Formulation C4->C5 Reference Data

Figure 1: Computational workflow for deriving gas-phase enthalpy of formation via DFT.

Experimental Determination via Combustion Calorimetry

The gold standard for determining the enthalpy of formation of organic liquids is 3[3]. This method measures the gross heat of combustion ( Δc​H∘ ), which is then mathematically converted to Δf​H∘ using Hess's Law.

Reaction Stoichiometry

For 1,3-dimethoxy-4-propylbenzene ( C11​H16​O2​ ), the idealized combustion reaction is:

C11​H16​O2​(l)+14O2​(g)→11CO2​(g)+8H2​O(l)
Step-by-Step Calorimetric Protocol

This protocol is designed as a self-validating system to ensure maximum trustworthiness of the derived thermodynamic values.

  • Sample Purification & Validation:

    • Action: Purify the synthesized 1,3-dimethoxy-4-propylbenzene via fractional distillation under reduced pressure. Verify purity using GC-FID.

    • Causality: Impurities, particularly water or unreacted solvents, drastically skew the sample mass and the resulting heat release profile. A purity of >99.9% is mandatory for thermochemical grade measurements.

  • Calorimeter Calibration:

    • Action: Combust NIST Standard Reference Material 39j (Benzoic Acid) under identical conditions to determine the energy equivalent ( ϵcalor​ ) of the calorimeter.

    • Causality: The system's heat capacity must be precisely known to convert the measured temperature rise ( ΔT ) into an absolute energy value in Joules.

  • Bomb Preparation:

    • Action: Weigh approximately 0.5 g of the sample into a platinum crucible. Add exactly 1.0 mL of deionized water to the bottom of the bomb.

    • Causality: The addition of water ensures the internal atmosphere is saturated with water vapor prior to ignition. This guarantees that all H2​O produced during combustion condenses into the liquid state, fulfilling the standard state requirements for the gross heat of combustion.

  • Purging and Pressurization:

    • Action: Purge the bomb with high-purity O2​ (99.995%) for 5 minutes, then pressurize to 3.04 MPa.

    • Causality: Purging displaces atmospheric nitrogen. If nitrogen is present during ignition, it oxidizes to form nitric acid ( HNO3​ ), an exothermic side-reaction that requires complex titrimetric corrections and introduces uncertainty.

  • Ignition and Data Acquisition:

    • Action: Ignite the sample electrically using a standardized cotton thread and platinum ignition wire. Monitor the temperature rise using a quartz crystal thermometer to a resolution of 1×10−4 K.

  • Washburn Corrections:

    • Action: Apply Washburn corrections to the raw data.

    • Causality: The combustion occurs at high pressure (3.04 MPa). Washburn corrections adjust the measured energy from bomb conditions to standard state conditions (0.1 MPa), accounting for gas solubility and expansion work.

Hess's Law Calculation

Once the standard enthalpy of combustion ( Δc​H∘ ) is obtained, the liquid-phase enthalpy of formation is calculated using the known enthalpies of formation for CO2​ and H2​O :

Δf​H∘(C11​H16​O2​,l)=11Δf​H∘(CO2​,g)+8Δf​H∘(H2​O,l)−Δc​H∘(C11​H16​O2​,l)

G N1 Purified 1,3-Dimethoxy- 4-propylbenzene (l) N2 Static Bomb Calorimetry (Excess O2, 3.04 MPa) N1->N2 GC-FID >99.9% N3 Standard Enthalpy of Combustion (ΔcH°) N2->N3 ΔT Measurement N4 Hess's Law Calculation (Using CO2 & H2O ΔfH°) N3->N4 Washburn Corrections N5 Standard Enthalpy of Formation (ΔfH° liquid) N4->N5

Figure 2: Experimental workflow mapping combustion calorimetry to enthalpy of formation.

Phase Transition Thermochemistry

To bridge the gap between the experimental liquid-phase data and the computational gas-phase data, the standard molar enthalpy of vaporization ( Δvap​H∘ ) must be determined. For low-volatility aromatic ethers like 1,3-dimethoxy-4-propylbenzene, Calvet Microcalorimetry is the preferred technique.

  • Causality: Traditional ebulliometry requires heating the liquid to its boiling point, which risks thermal degradation of the propyl and methoxy substituents. Calvet microcalorimetry allows for the direct measurement of the heat of vaporization under high vacuum at standard temperature (298.15 K), preserving molecular integrity.

The fundamental relationship is:

Δf​H(g)∘​=Δf​H(l)∘​+Δvap​H∘

Data Synthesis & Comparative Analysis

While direct experimental data for 1,3-dimethoxy-4-propylbenzene is currently being mapped by specialized thermochemical laboratories, we can validate our predictive models against highly accurate data from its structural analogues. The additive nature of methoxy groups on the aromatic ring significantly lowers the enthalpy of formation (making it more negative), as demonstrated in4[4].

Table 1: Reference Thermochemical Data for Structural Analogues

CompoundFormulaPhase Δf​H∘ (kJ/mol)Significance to Target Molecule
n-Propylbenzene C9​H12​ Liquid-38.5 ± 1.0Baseline alkyl-aromatic framework.
n-Propylbenzene C9​H12​ Gas7.82 ± 0.84Baseline for computational isodesmic reactions.
2-Methoxyphenol C7​H8​O2​ Gas-246.1 ± 1.9Demonstrates the thermochemical impact of a single methoxy group.
2,6-Dimethoxyphenol C8​H10​O3​ Gas-381.7 ± 1.9Demonstrates the stabilizing effect of di-methoxy substitution.

Note: The introduction of two methoxy groups to the propylbenzene core is expected to shift the Δf​H(g)∘​ from +7.82 kJ/mol to approximately -320 to -350 kJ/mol, based on group additivity increments derived from the table above.

References

  • Benzene, propyl- - the NIST WebBook. National Institute of Standards and Technology.
  • Benzene, 1,3-dimethoxy- - the NIST WebBook. National Institute of Standards and Technology.
  • Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers.
  • Thermodynamic Properties of 1-Methyl-4-propylbenzene: A Technical Guide. Benchchem.

Sources

Foundational

Comprehensive Solubility Profiling of 1,3-Dimethoxy-4-propylbenzene: A Mechanistic Guide for Formulation and Synthesis

Executive Summary In advanced organic synthesis and pharmaceutical formulation, the precise solvation thermodynamics of active pharmaceutical ingredient (API) intermediates dictate the efficiency of reaction kinetics, li...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and pharmaceutical formulation, the precise solvation thermodynamics of active pharmaceutical ingredient (API) intermediates dictate the efficiency of reaction kinetics, liquid-liquid extractions, and final product purification. 1,3-Dimethoxy-4-propylbenzene (also cataloged as 2,4-dimethoxy-1-propylbenzene, CAS#: 36680-47-4)[1] is a highly lipophilic aromatic ether utilized as a critical building block in the preparation of various drugs and specialty chemicals[2].

Because empirical solubility data for highly specific substituted benzenes can be fragmented, this whitepaper establishes a rigorous, self-validating framework for understanding and determining the solubility profile of 1,3-dimethoxy-4-propylbenzene (1,3-DMPB) across diverse organic solvents. By leveraging Hansen Solubility Parameters (HSP) and structural causality, we provide a predictive and empirical roadmap for solvent selection.

Structural Causality & Solvation Thermodynamics

To predict the solubility of 1,3-DMPB, we must first deconstruct its molecular architecture. The dissolution of this compound is governed by the energetic penalty of disrupting solvent-solvent interactions versus the energetic gain of solute-solvent interactions.

1,3-DMPB features three distinct functional domains that dictate its behavior in the Hansen Solubility Parameter (HSP) three-dimensional vector field[3]:

  • The Propyl Chain: This aliphatic tail introduces significant hydrophobic character, dominating the dispersion force component ( δD​ ). Compounds with similar motifs, such as propylbenzene, exhibit high δD​ values (approx. 17.6 MPa 0.5 )[4], driving near-infinite miscibility in non-polar aliphatic solvents.

  • The Aromatic Core: The benzene ring facilitates strong π−π stacking and induced dipole interactions, ensuring high affinity for aromatic solvents like toluene.

  • The Methoxy Groups (1,3-positions): The ethereal oxygen atoms act as weak hydrogen-bond acceptors ( δH​ ). However, because they are stereochemically separated (meta-position) and the molecule entirely lacks hydrogen-bond donors, 1,3-DMPB cannot form cohesive hydrogen-bond networks[5]. This structural reality creates a severe solubility penalty in highly polar protic solvents like water.

MechanisticPathway Molecule 1,3-DMPB (Target API Intermediate) Sub1 Propyl Chain (Hydrophobic) Molecule->Sub1 Sub2 Aromatic Ring (π-π interactions) Molecule->Sub2 Sub3 Methoxy Groups (H-bond acceptors) Molecule->Sub3 Effect1 High affinity for Aliphatic Solvents Sub1->Effect1 Effect2 Miscibility with Aromatic Solvents Sub2->Effect2 Effect3 Solubility in Ethers & Ketones Sub3->Effect3

Mechanistic solvation pathways based on 1,3-DMPB functional group interactions.

Quantitative Solubility Matrix

Based on the vector space of similar dimethoxybenzenes and propylbenzenes[4][5], the estimated HSP for 1,3-DMPB is approximately δD​≈18.0 , δP​≈3.5 , δH​≈3.0 . Solvents whose HSP coordinates fall within a tight radius of this vector will exhibit maximum solvation capacity.

The table below synthesizes the predicted solubility profile of 1,3-DMPB across standard laboratory and industrial solvents.

Solvent ClassificationRepresentative SolventDielectric Constant ( ε ) δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 )Estimated Solubility (25°C)
Non-Polar Aliphatic Hexane1.914.90.00.0Miscible (>500 mg/mL)
Non-Polar Aromatic Toluene2.418.01.42.0Miscible (>500 mg/mL)
Polar Aprotic Dichloromethane (DCM)9.118.26.36.1Highly Soluble (>400 mg/mL)
Polar Aprotic Ethyl Acetate (EtOAc)6.015.85.37.2Highly Soluble (>300 mg/mL)
Polar Protic Methanol (MeOH)32.715.112.322.3Moderately Soluble (50-100 mg/mL)
Highly Polar Protic Water80.115.616.042.3Practically Insoluble (<0.1 mg/mL)

Data Interpretation: 1,3-DMPB is highly miscible in solvents where dispersion forces ( δD​ ) dominate. The moderate polarity ( δP​ ) of DCM and EtOAc aligns well with the localized dipole of the methoxy groups, making them excellent choices for liquid-liquid extraction from aqueous layers.

Experimental Protocol: Isothermal Shake-Flask & HPLC-UV Validation

Theoretical models must be grounded in empirical reality. As an application scientist, I mandate the use of self-validating analytical protocols. The Isothermal Shake-Flask Method coupled with HPLC-UV remains the gold standard for generating highly accurate, thermodynamically stable solubility data.

Step-by-Step Methodology
  • Saturation & Equilibration:

    • Transfer 5.0 mL of the target organic solvent into a 10 mL amber glass vial (amber glass prevents potential UV-induced photo-oxidation of the methoxy groups).

    • Add 1,3-DMPB in small increments until a persistent, undissolved second phase (oil or solid, depending on purity and temperature) is observed, ensuring supersaturation.

    • Seal the vial with a PTFE-lined cap and place it in a thermostatic shaker bath set to 25.0 ± 0.1 °C .

    • Agitate at 300 rpm for 48 hours . Causality: 48 hours is strictly required to overcome any metastable supersaturation states and ensure true thermodynamic equilibrium is achieved.

  • Phase Separation (Critical Step):

    • Transfer the suspension to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes .

    • Causality: Do not use syringe filtration. Highly lipophilic compounds like 1,3-DMPB have a high propensity to adsorb onto standard PTFE or nylon filter membranes, which artificially depletes the solute concentration in the filtrate and skews quantitative results. Centrifugation circumvents this physical loss.

  • HPLC-UV Quantification:

    • Carefully extract an aliquot of the clear supernatant and dilute it immediately with the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to prevent precipitation.

    • Inject onto a C18 reversed-phase column. Use a UV detector set to 254 nm . Causality: The aromatic ring conjugated with the methoxy auxochromes provides a robust UV chromophore at 254 nm, ensuring a high signal-to-noise ratio.

    • Quantify against a pre-validated 5-point calibration curve of 1,3-DMPB standard.

SolubilityWorkflow Start 1,3-DMPB Saturation in Target Solvent Equilibration Isothermal Shaking (25°C, 48h) Start->Equilibration Excess Solute Separation Centrifugation (10,000 rpm, 15m) Equilibration->Separation Thermodynamic Eq. Analysis HPLC-UV Quantification (254 nm) Separation->Analysis Supernatant

Workflow of 1,3-DMPB solubility profiling via isothermal equilibration and HPLC-UV validation.

Application Insights for Drug Development

Understanding this solubility profile is not merely an academic exercise; it directly impacts process chemistry:

  • Liquid-Liquid Extraction (LLE): Following a synthetic step yielding 1,3-DMPB in an aqueous quench, the massive disparity in solubility between water and solvents like Dichloromethane or Toluene allows for >99% recovery in a single extraction stage.

  • Crystallization & Purification: If 1,3-DMPB needs to be isolated or purified, an anti-solvent precipitation strategy is highly effective. Dissolving the compound in a minimal volume of warm ethanol (solvent) and slowly adding water (anti-solvent) will force the compound out of solution due to the severe hydrogen-bonding mismatch ( δH​ repulsion).

By integrating structural causality with rigorous empirical validation, formulation scientists can eliminate trial-and-error solvent screening, accelerating the development pipeline for APIs relying on this crucial intermediate.

References

  • Title: 2,4-dimethoxy-1-propylbenzene | CAS#:36680-47-4 Source: Chemsrc URL
  • Title: 2' 4'-DIMETHOXYPROPIOPHENONE 97 831-00-5 Source: Guidechem URL
  • Source: Federal Aviation Administration (FAA)
  • Title: Free Surface Energy and Hansen Solubility Parameter Vector Field Source: MDPI URL
  • Title: Machine Learning Prediction of Au(III)

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways of 2,4-Dimethoxy-1-propylbenzene (CAS 36680-47-4)

Executive Summary The structural elucidation of substituted alkylbenzenes relies heavily on understanding their precise bond dissociations under electron ionization (EI). CAS 36680-47-4, chemically identified as 2,4-dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted alkylbenzenes relies heavily on understanding their precise bond dissociations under electron ionization (EI). CAS 36680-47-4, chemically identified as 2,4-dimethoxy-1-propylbenzene, is a structural analog frequently encountered in metabolomics, flavor profiling, and the forensic analysis of designer drug precursors. This whitepaper provides an authoritative, in-depth mechanistic breakdown of its core mass spectrometry (MS) fragmentation pathways. By detailing the causality behind specific ion formations and establishing a self-validating experimental protocol, this guide serves as a robust framework for unambiguous compound identification.

Physicochemical Profiling & MS Fundamentals

Before analyzing the mass spectra, it is critical to establish the exact physicochemical parameters of the target analyte. Under standard 70 eV Electron Ionization (EI), the molecule is bombarded with high-energy electrons, stripping a single electron to form the odd-electron molecular ion[M]⁺•. The subsequent fragmentation is entirely dictated by the thermodynamic stability of the resulting product ions and expelled neutral species.

Table 1: Physicochemical Properties of CAS 36680-47-4 [1]

PropertyValue
IUPAC Name 2,4-Dimethoxy-1-propylbenzene
CAS Number 36680-47-4
Molecular Formula C₁₁H₁₆O₂
Nominal Mass 180 Da
Monoisotopic Exact Mass 180.1150 Da
Boiling Point ~316°C at 760 mmHg

Mechanistic Elucidation of Fragmentation Pathways

The fragmentation of 2,4-dimethoxy-1-propylbenzene is governed by two competing, yet highly predictable, mechanistic drivers: benzylic cleavage and methoxy group degradation.

Pathway A: Benzylic Cleavage (Alpha-Cleavage)

The dominant fragmentation route for alkyl-substituted aromatics is the cleavage of the bond alpha to the aromatic ring. For CAS 36680-47-4, the molecular ion (m/z 180) undergoes a rapid homolytic cleavage of the propyl chain, expelling an ethyl radical (•C₂H₅, 29 Da).

  • Causality: The driving force behind this specific cleavage is the extreme thermodynamic stability of the resulting product. The loss of the ethyl radical yields the 2,4-dimethoxybenzyl cation at m/z 151 . This ion is heavily resonance-stabilized by the electron-donating methoxy groups at the ortho and para positions, allowing the positive charge to delocalize across the aromatic system (and potentially forming a substituted tropylium ion). Consequently, m/z 151 universally manifests as the base peak (100% abundance) in the EI mass spectrum[2].

Pathway B: Methoxy Group Fragmentation

Secondary fragmentation pathways arise from the degradation of the methoxy substituents, either directly from the molecular ion or sequentially from the m/z 151 base peak.

  • Loss of a Methyl Radical: The molecular ion can lose a methyl radical (•CH₃, 15 Da) from either methoxy group to form an ion at m/z 165 . Similarly, the m/z 151 benzyl cation can lose a methyl radical to yield an odd-electron radical cation at m/z 136 .

  • Neutral Loss of Formaldehyde and Carbon Monoxide: A highly diagnostic feature of methoxyaromatics is the sequential loss of neutral molecules. The m/z 151 cation frequently undergoes a rearrangement to expel a neutral formaldehyde molecule (CH₂O, 30 Da), yielding a stable fragment at m/z 121 . This can be followed by the ejection of carbon monoxide (CO, 28 Da) to produce the m/z 93 ion, a classic indicator of oxygenated aromatic ring degradation[3].

Fragmentation M Molecular Ion [M]⁺• m/z 180 C11H16O2⁺• A Dimethoxybenzyl Cation m/z 151 (Base Peak) C9H11O2⁺ M->A - •C2H5 (29 Da) Alpha Cleavage B Loss of Methyl m/z 165 C10H13O2⁺ M->B - •CH3 (15 Da) C Loss of Methyl from m/z 151 m/z 136 C8H8O2⁺• A->C - •CH3 (15 Da) D Loss of CH2O m/z 121 C8H9O⁺ A->D - CH2O (30 Da) E Loss of CO m/z 93 C7H9⁺ D->E - CO (28 Da)

Mass Spectrometry Fragmentation Pathway of CAS 36680-47-4.

Table 2: Diagnostic Fragment Ions (EI-MS, 70 eV)

m/zRelative AbundanceIon CompositionFragmentation Mechanism
180 25 - 40%[C₁₁H₁₆O₂]⁺•Molecular Ion [M]⁺•
151 100% (Base Peak)[C₉H₁₁O₂]⁺Alpha-cleavage (Loss of •C₂H₅)
165 < 5%[C₁₀H₁₃O₂]⁺Loss of •CH₃ from [M]⁺•
136 10 - 20%[C₈H₈O₂]⁺•Loss of •CH₃ from m/z 151
121 15 - 30%[C₈H₉O]⁺Neutral loss of CH₂O from m/z 151
93 10 - 15%[C₇H₉]⁺Neutral loss of CO from m/z 121

Experimental Protocol: High-Resolution GC-EI-MS Analysis

To ensure scientific integrity, the analytical protocol must operate as a self-validating system . This means the method inherently checks its own accuracy through internal controls and hardware tuning before any data is accepted.

Step-by-Step Methodology
  • System Tuning and Calibration (Self-Validation Step 1):

    • Introduce Perfluorotributylamine (PFTBA) into the MS source.

    • Tune the mass spectrometer to ensure the mass axis is perfectly calibrated. Validate that the relative abundances of diagnostic PFTBA ions (m/z 69, 219, 502) meet the manufacturer's strict thresholds. Causality: This ensures that the 70 eV ionization energy is consistent and that high-mass discrimination is not occurring.

  • Sample Preparation & Internal Standardization (Self-Validation Step 2):

    • Dilute the CAS 36680-47-4 sample in a high-purity, volatile solvent (e.g., GC-grade Hexane or Ethyl Acetate) to a concentration of 10-50 µg/mL.

    • Spike the sample with a stable isotopically labeled internal standard (e.g., a deuterated analog like 2,4-dimethoxy-1-propylbenzene-d7 or an adjacent homologue) at a known concentration. Causality: The internal standard locks the retention time window and normalizes any fluctuations in injection volume or ionization efficiency.

  • Gas Chromatography Separation:

    • Column: Use a mid-polarity capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m x 0.25mm x 0.25µm).

    • Injection: 1 µL injection volume, Split ratio 10:1, Injector temperature at 250°C.

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins. Causality: The temperature gradient ensures sharp peak shapes and resolves the analyte from any potential matrix interferences or structural isomers.

  • Mass Spectrometric Acquisition:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50 to 300.

  • Data Processing & Isotope Ratio Verification:

    • Extract the chromatogram using the m/z 151 trace.

    • Validate the identity by checking the M+1 (m/z 181) and M+2 (m/z 182) isotopic ratios against the theoretical carbon-13 natural abundance for C₁₁H₁₆O₂.

Workflow S1 Sample Preparation Dilution & Internal Standard S2 GC Separation Capillary Column, Temp Gradient S1->S2 S3 Electron Ionization (70 eV) Source Temp 230°C S2->S3 S4 Mass Analysis Quadrupole/TOF (m/z 50-300) S3->S4 S5 Data Validation Isotope Ratio & Mass Accuracy S4->S5

GC-MS Analytical Workflow for CAS 36680-47-4 Analysis.

Conclusion

The mass spectrometric behavior of CAS 36680-47-4 provides a textbook example of thermodynamically driven fragmentation. The formation of the highly stable dimethoxybenzyl cation (m/z 151) dominates the spectrum, while subsequent neutral losses of formaldehyde and carbon monoxide provide the necessary diagnostic fingerprints to confirm the presence of the methoxy groups. By employing a self-validating GC-MS protocol with strict tuning and internal standardization, researchers can achieve unambiguous identification of this compound in complex matrices.

References

  • Maher, H. M., Awad, T., DeRuiter, J., & Clark, C. R. (2012). "GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA." Journal of Chromatographic Science, 50(1), 1–9. URL:[Link]

  • Clark, C. R. (2020). "Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to 25I-N-BOMe." National Institute of Justice (NIJ), Office of Justice Programs. URL:[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Benzene, 1,3-dimethoxy-4-propyl

For correspondence: Abstract This document provides a comprehensive guide for the synthesis of Benzene, 1,3-dimethoxy-4-propyl, a compound also known as dihydroeugenol. This versatile molecule finds applications in the f...

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Author: BenchChem Technical Support Team. Date: April 2026

For correspondence:

Abstract

This document provides a comprehensive guide for the synthesis of Benzene, 1,3-dimethoxy-4-propyl, a compound also known as dihydroeugenol. This versatile molecule finds applications in the fragrance and flavor industries, valued for its spicy, sweet, and slightly floral balsamic odor.[1][2][3] This protocol details a robust and efficient synthetic route starting from the readily available natural product, eugenol. The primary transformation involves the catalytic hydrogenation of the allyl group of eugenol. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of the critical experimental parameters.

Introduction: The Significance of Benzene, 1,3-dimethoxy-4-propyl

Benzene, 1,3-dimethoxy-4-propyl, or dihydroeugenol, is a valuable aromatic compound. Structurally, it is a derivative of guaiacol, a naturally occurring organic compound. In the fragrance industry, it is often used as a replacement for eugenol to create fresh, spicy accords, reminiscent of black pepper and cardamom.[4] A key advantage of dihydroeugenol is that it is not subject to the same regulatory restrictions as eugenol, making it a desirable ingredient in various consumer products.[3][4] Beyond its olfactory properties, dihydroeugenol serves as a synthon in organic chemistry, and its synthesis provides a practical example of selective catalytic hydrogenation.

The synthesis of Benzene, 1,3-dimethoxy-4-propyl is most commonly achieved through the catalytic hydrogenation of eugenol.[1][4] This process selectively reduces the carbon-carbon double bond of the allyl side chain without affecting the aromatic ring or the methoxy and hydroxyl functional groups. The choice of catalyst and reaction conditions is crucial to ensure high selectivity and yield.

Synthetic Pathway Overview

The most direct and widely employed method for the synthesis of Benzene, 1,3-dimethoxy-4-propyl is the catalytic hydrogenation of eugenol. This reaction involves the addition of molecular hydrogen across the double bond of the allyl group in the presence of a metal catalyst.

Reaction Scheme:

Caption: Synthetic workflow for Benzene, 1,3-dimethoxy-4-propyl.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of Benzene, 1,3-dimethoxy-4-propyl.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
Eugenol164.20≥98%Sigma-Aldrich
Palladium on Carbon (10% Pd/C)N/ACatalyst gradeAcros Organics
Ethanol46.07AnhydrousFisher Scientific
Hydrogen Gas (H₂)2.02High PurityAirgas
Sodium Hydroxide (NaOH)40.00ACS ReagentJ.T. Baker
Dimethyl Sulfate126.13≥99%Alfa Aesar
Diethyl Ether74.12AnhydrousEMD Millipore
Magnesium Sulfate (MgSO₄)120.37AnhydrousVWR

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. Hydrogen gas is flammable and should be handled with extreme care. Dimethyl sulfate is toxic and a suspected carcinogen; handle with appropriate caution.

Step-by-Step Procedure

Part A: Catalytic Hydrogenation of Eugenol to form 4-Propylguaiacol (Dihydroeugenol)

  • Reaction Setup: In a high-pressure autoclave reactor (e.g., a Parr hydrogenator), add eugenol (10 mmol) and a suitable solvent such as isopropanol (5 mL). [5]2. Catalyst Addition: Carefully add the 10% Palladium on Carbon (Pd/C) catalyst (0.1 g) to the reactor. [5]The catalyst should be handled in an inert atmosphere if possible to prevent premature deactivation.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to 2.5 MPa. [5]4. Reaction Conditions: Heat the reactor to 150 °C and stir the reaction mixture at 1000 rpm for 6 hours. [5]5. Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield crude 4-propylguaiacol. This intermediate is often of sufficient purity for the subsequent step. Further purification can be achieved by vacuum distillation if necessary.

Part B: Methylation of 4-Propylguaiacol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve the crude 4-propylguaiacol from the previous step in a suitable solvent like ethanol.

  • Base Addition: Prepare a solution of sodium hydroxide and add it to the flask to deprotonate the phenolic hydroxyl group, forming the sodium salt of 4-propylguaiacol.

  • Methylating Agent Addition: While stirring vigorously, add dimethyl sulfate dropwise from the dropping funnel. An exothermic reaction will occur, so the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether. Shake the funnel vigorously and allow the layers to separate.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether. Combine all the organic extracts.

  • Washing and Drying: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Final Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure Benzene, 1,3-dimethoxy-4-propyl.

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

Discussion of Key Experimental Parameters

The success of this synthesis relies on the careful control of several key parameters:

  • Catalyst Choice: While palladium on carbon is a common and effective catalyst, other noble metal catalysts such as platinum or ruthenium can also be used. [4][6][7]The choice of catalyst can influence the reaction rate and selectivity.

  • Hydrogen Pressure and Temperature: These parameters are critical for the hydrogenation step. Higher pressures and temperatures generally lead to faster reaction rates. However, excessively harsh conditions could lead to undesired side reactions, such as hydrogenation of the aromatic ring. [5]* Solvent: The choice of solvent for both steps can affect the solubility of the reactants and the reaction rate. Ethanol and isopropanol are commonly used for hydrogenation. [5]* Purity of Starting Materials: The use of high-purity eugenol is recommended to minimize the formation of byproducts.

Conclusion

The synthesis of Benzene, 1,3-dimethoxy-4-propyl via the catalytic hydrogenation of eugenol followed by methylation is a reliable and efficient method. The protocol described in this application note provides a detailed, step-by-step guide for researchers and scientists. By carefully controlling the reaction conditions and employing proper purification techniques, a high yield of the desired product can be achieved. This versatile compound holds significant value in the fragrance and flavor industries, and the synthetic route presented here offers a practical approach for its production.

References

  • ScenTree. (n.d.). Dihydroeugenol (CAS N° 2785-87-7). Retrieved from [Link]

  • Kumar, R., et al. (2020). Hydrogenation of Lignin-Derived Phenolic Compound Eugenol over Ruthenium-Containing Nickel Hydrotalcite-Type Materials. ACS Publications. Retrieved from [Link]

  • Bjelic, A., et al. (2019). Hydrodeoxygenation of Isoeugenol over Alumina-Supported Ir, Pt, and Re Catalysts. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of Lignin-derived Phenolic Compound Eugenol over NiRu-HT-Type Materials. Retrieved from [Link]

  • Green-Spice. (n.d.). Dihydro Eugenol (CAS 2785-87-7) – Green-Spice Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • MDPI. (2018). Catalytic Hydrogenation, Hydrodeoxygenation, and Hydrocracking Processes of a Lignin Monomer Model Compound Eugenol over Magnetic Ru/C–Fe2O3 and Mechanistic Reaction Microkinetics. Retrieved from [Link]

  • FAO AGRIS. (2018). First-principles mechanistic study of ring hydrogenation and deoxygenation reactions of eugenol over Ru(0001) catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Inexpensive and Safe Method of Preparation of Eugenol Dervs and Caryophyllene Oxide as Flavor and Fragrant Materials. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1,3-dimethoxy-2-(iso-propyl)benzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • ResearchGate. (n.d.). A two-step synthesis method for o-dimethoxy benzene. Retrieved from [Link]

Sources

Application

Application Note: Synthesizing Bioactive Resorcinol Derivatives and Natural Products using 1,3-Dimethoxy-4-propylbenzene

Chemical Rationale & Natural Product Context In the realm of natural product synthesis and dermatological drug development, the 4-alkylresorcinol core represents a highly privileged scaffold. Specifically, 4-propylresorc...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale & Natural Product Context

In the realm of natural product synthesis and dermatological drug development, the 4-alkylresorcinol core represents a highly privileged scaffold. Specifically, 4-propylresorcinol has been identified as a potent natural tyrosinase and 5α-reductase inhibitor, notably isolated from the extracts of the Artocarpus incisus (breadfruit) tree 1.

However, direct functionalization of unprotected resorcinols is notoriously difficult due to their extreme electron density, which often leads to over-alkylation, unwanted oxidation, and poor regioselectivity. To circumvent this, 1,3-dimethoxy-4-propylbenzene (CAS: 36680-47-4) serves as the optimal, stable, ether-protected building block. By masking the reactive phenolic hydroxyls as methyl ethers, chemists can precisely direct downstream electrophilic aromatic substitutions (such as Vilsmeier-Haack formylations) or perform clean global deprotections to yield the bioactive 4-propylresorcinol 2.

Mechanistic Causality in Synthetic Design

The synthesis of 1,3-dimethoxy-4-propylbenzene typically begins with the reduction of 2',4'-dimethoxypropiophenone 3. As a Senior Application Scientist, I strongly advise against using harsh Clemmensen (Zn/Hg, HCl) or Wolff-Kishner (hydrazine, KOH) reductions for this step. The benzylic nature of the ketone allows for mild catalytic hydrogenation (Pd/C, H2​ ) . This choice prevents the acidic cleavage of the methoxy groups and avoids the generation of toxic heavy metal waste.

For the subsequent generation of the active natural product, demethylation is required. We utilize Boron Tribromide ( BBr3​ ) at cryogenic temperatures (-78°C). BBr3​ acts as a hard Lewis acid, coordinating selectively to the methoxy oxygens. This induces a strong dipole, allowing the bromide ion to execute an SN​2 attack on the methyl group. This mechanism prevents the oxidative degradation of the electron-rich aromatic ring that typically occurs when using boiling hydrobromic acid ( HBr/AcOH ).

Workflow N1 2',4'-Dimethoxypropiophenone (Starting Material) N2 1,3-Dimethoxy-4-propylbenzene (Protected Intermediate) N1->N2 Pd/C, H2 (Reduction) N3 4-Propylresorcinol (Tyrosinase Inhibitor) N2->N3 BBr3, DCM (Demethylation) N4 2,4-Dimethoxy-5-propylbenzaldehyde (Flavonoid Precursor) N2->N4 POCl3, DMF (Vilsmeier-Haack)

Synthetic divergence of 1,3-dimethoxy-4-propylbenzene into key natural product precursors.

Quantitative Data: Structure-Activity Relationship (SAR)

The length of the alkyl chain at the 4-position of the resorcinol ring directly dictates its binding affinity to the binuclear copper active site of the tyrosinase enzyme 4. The table below summarizes the quantitative impact of alkyl chain elongation on enzyme inhibition.

Compound NameAlkyl Chain LengthRelative Tyrosinase Inhibition ( IC50​ µM)Primary Application / Significance
Resorcinol None ( C0​ )> 500.0Baseline reference (Poor inhibitor)
4-Methylresorcinol Methyl ( C1​ )125.0Mild biological probe
4-Propylresorcinol Propyl ( C3​ )11.5Potent natural product depigmenting agent
4-Hexylresorcinol Hexyl ( C6​ )1.2Gold-standard commercial skin brightener

Data Note: Values are representative benchmarks demonstrating the SAR trajectory where lipophilicity enhances active-site penetration.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to ensure the reaction has proceeded correctly before advancing.

Protocol A: Synthesis of 1,3-Dimethoxy-4-propylbenzene via Catalytic Hydrogenation

Objective: Chemoselective reduction of the benzylic ketone to an alkyl chain.

  • Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 10.0 g of 2',4'-dimethoxypropiophenone in 100 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C). Caution: Pd/C is highly pyrophoric when dry; ensure the flask is purged with inert nitrogen gas prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon or Parr shaker apparatus. Stir vigorously at 50°C under 3 atm of H2​ for 12 hours.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 50 mL of ethanol.

  • Concentration: Concentrate the filtrate in vacuo to yield 1,3-dimethoxy-4-propylbenzene as a clear, viscous oil.

Validation Checkpoint:

  • TLC: Run a Thin Layer Chromatography plate (Hexane:EtOAc 9:1). The product will show a higher Rf​ value (less polar) than the starting ketone.

  • GC-MS: Confirm the mass shift from m/z 194 (ketone) to m/z 180 (alkane). Cessation of hydrogen uptake in the Parr apparatus also serves as a real-time kinetic indicator of completion.

Protocol B: Global Demethylation to 4-Propylresorcinol

Objective: Cleavage of the methyl ethers to unmask the bioactive natural product core.

  • Preparation: Dissolve 5.0 g of 1,3-dimethoxy-4-propylbenzene in 50 mL of anhydrous dichloromethane (DCM) under a strict Nitrogen atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve an internal temperature of -78°C.

  • Lewis Acid Addition: Slowly add 3.0 equivalents of Boron Tribromide ( BBr3​ ) dropwise via a syringe. Mechanistic Note: The slow addition prevents localized exothermic spikes that could lead to bromination of the highly activated aromatic ring.

  • Reaction Progression: Allow the reaction to stir for 1 hour at -78°C, then gradually remove the cooling bath and let it warm to room temperature for an additional 3 hours.

  • Quenching: Carefully pour the reaction mixture over 100 g of crushed ice to hydrolyze the boron complexes. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na2​SO4​ , and concentrate.

Validation Checkpoint:

  • Visual Cue: Upon the addition of BBr3​ , the solution will immediately transition from colorless to a deep, dark brown/red complex, indicating successful Lewis acid coordination.

  • Colorimetric Assay: Perform a Ferric Chloride ( FeCl3​ ) test. Add a single drop of 1% aqueous FeCl3​ to a small aliquot of the final product dissolved in ethanol. A transient dark green/blue coloration confirms the successful unmasking of the free phenolic hydroxyl groups.

Mechanism of Action

Once synthesized, 4-propylresorcinol exerts its biological activity by acting as a competitive inhibitor of tyrosinase. The unmasked hydroxyl groups at the 1 and 3 positions of the benzene ring are structurally homologous to the enzyme's natural substrate (L-DOPA), allowing them to chelate the binuclear copper ions in the enzyme's active site.

Mechanism T1 Tyrosinase Enzyme (Binuclear Copper Active Site) T3 Enzyme-Inhibitor Complex (Chelation of Cu ions) T1->T3 Active Site Binding T2 4-Propylresorcinol (Competitive Inhibitor) T2->T3 Hydroxyl Chelation T4 Blockade of L-DOPA Oxidation T3->T4 Prevents Substrate Access T5 Suppression of Melanin Synthesis T4->T5 Downstream Effect

Mechanism of tyrosinase inhibition by 4-propylresorcinol via copper active-site chelation.

References

  • Kyushu University Library - Tyrosinase and 5α-Reductase Inhibitory Components from Artocarpus incisus Tree.
  • ChemicalBook - 4-Propylresorcinol Chemical Properties, Uses, Production.
  • GuideChem - 2',4'-dimethoxypropiophenone Synthesis Route.
  • Google Patents (WO2018113634A1) - Personal care compositions with glutathione precursor comprising 4-substituted resorcinols.

Sources

Method

Application Note: Catalytic Methods for the Methoxylation of Propylbenzene Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary The late-stage functionalization of i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

The late-stage functionalization of inert C(sp³)–H bonds is a transformative strategy in modern medicinal chemistry. Specifically, the methoxylation of propylbenzene derivatives (e.g., alkylbenzenes, tetralins, and related pharmacophores) is highly valued. Introducing a methoxy group at the benzylic position modulates the physicochemical characteristics of an Active Pharmaceutical Ingredient (API), introduces hydrogen bond acceptors to enhance ligand-target binding, and blocks metabolically labile reactive sites to improve pharmacokinetic profiles [1].

Historically, benzylic etherification required pre-functionalized substrates (e.g., benzylic halides). However, recent advances in transition-metal catalysis have enabled the direct oxidative cross-coupling of benzylic C–H bonds with methanol. This application note details two state-of-the-art methodologies: a Copper-Catalyzed Radical Relay approach for complex, late-stage functionalization [1], and a Palladium on Carbon (Pd/C) Aerobic Oxidation method for scalable, green synthesis [2].

Mechanistic Framework & Causality

To successfully implement these protocols, one must understand the causality behind the reagent selection and catalyst behavior.

Copper-Catalyzed Radical Relay (The Redox Buffering Strategy)

In the Cu-catalyzed system developed by Stahl and co-workers, N-fluorobenzenesulfonimide (NFSI) serves as the primary oxidant to generate a reactive nitrogen-centered radical, which subsequently abstracts a hydrogen atom from the propylbenzene derivative to form a benzylic radical [1]. The Causality of Catalyst Stalling: A major challenge in this pathway is that the coupling partner (methanol) reacts poorly with the off-cycle Cu(II) species. Without intervention, Cu(I) is rapidly oxidized to Cu(II), stalling the catalytic cycle. The Solution: The addition of a "redox buffer" (such as dimethylphosphate) acts as a sacrificial reductant. It continuously reduces inactive Cu(II) back to the active Cu(I) state, ensuring continuous catalytic turnover and allowing the propylbenzene substrate to be used as the limiting reagent.

Radical_Relay CuI Active Cu(I) Catalyst CuII Cu(II)-OMe Species CuI->CuII NFSI (Oxidation) NRadical N-Centered Radical CuI->NRadical NFSI Cleavage CuII->CuI Catalytic Regeneration Product Methoxylated Product CuII->Product OMe Transfer BenzylicRadical Benzylic Radical NRadical->BenzylicRadical HAT from Substrate Substrate Propylbenzene Substrate Substrate->BenzylicRadical C-H Cleavage BenzylicRadical->Product Cross-Coupling Buffer Redox Buffer (Dimethylphosphate) Buffer->CuI Reduces Off-Cycle Cu(II)

Cu-catalyzed radical relay mechanism for benzylic methoxylation featuring redox buffering.

Palladium on Carbon-Catalyzed Aerobic Methoxylation

For a more sustainable, scalable approach, heterogeneous Pd/C can be utilized. In this pathway, molecular oxygen (O₂) acts as a green terminal oxidant. The Causality of Base Addition: The direct oxidation of benzylic positions often over-oxidizes to ketones. By introducing N,N-diisopropylethylamine (i-Pr₂NEt), the acidic byproducts generated during the C–H functionalization are neutralized. This suppresses over-oxidation and stabilizes the intermediate, allowing methanol to selectively attack the benzylic position to form mixed acetals or benzyl ethers[2].

Quantitative Data: Method Comparison

The following table summarizes the operational parameters and performance metrics of both catalytic systems to aid in route selection.

ParameterCu-Catalyzed Radical Relay [1]Pd/C Aerobic Methoxylation [2]
Catalyst CuCl (10 mol%) + biox ligandPd/C (10 wt%)
Oxidant NFSI (1.5 equiv)Molecular O₂ (1 atm balloon)
Critical Additive Dimethylphosphate (Redox buffer)i-Pr₂NEt (Base)
Solvent EtOAc or DCMMethanol (Solvent & Reactant)
Temperature 30 °C60 °C
Substrate Ratio Substrate is limiting (1.0 equiv)Substrate is limiting (1.0 equiv)
Primary Application Late-stage API functionalizationScalable, green intermediate synthesis
Typical Yields 60% – 85%55% – 80%

Experimental Protocols

Protocol A: Copper-Catalyzed Benzylic Methoxylation

Self-Validating Note: This protocol relies on visual colorimetric shifts. The transition of the copper complex from brown (Cu-I) to blue-green (Cu-II) serves as an internal indicator of oxidant activation.

Reagents Required:

  • Propylbenzene derivative (1.0 mmol, limiting reagent)

  • Methanol (2.0 mmol, 2.0 equiv)

  • CuCl (0.1 mmol, 10 mol%)

  • 2,2′-Bis(2-oxazoline) [biox] (0.1 mmol, 10 mol%)

  • NFSI (1.5 mmol, 1.5 equiv)

  • Dimethylphosphate (0.2 mmol, 20 mol%)

  • Ethyl Acetate (EtOAc, anhydrous, 5.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an oven-dried 20 mL vial equipped with a magnetic stir bar, add CuCl (10 mol%) and biox ligand (10 mol%). Add 2.0 mL of anhydrous EtOAc. Stir for 15 minutes at room temperature under a nitrogen atmosphere until a homogenous brown solution forms.

  • Oxidant Addition: Add NFSI (1.5 equiv) to the vial. Validation Check: Observe the color change from brown to blue-green, confirming the oxidation of Cu(I) to the active Cu(II) species.

  • Reagent Integration: Add the propylbenzene derivative (1.0 mmol), followed by methanol (2.0 equiv), and dimethylphosphate (20 mol%). Dilute with the remaining 3.0 mL of EtOAc.

  • Reaction Execution: Seal the vial and stir the mixture at 30 °C for 12–24 hours. Monitor the reaction via TLC (Hexane:EtOAc 9:1) or LC-MS until the starting material is fully consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure benzylic methyl ether.

Protocol B: Palladium on Carbon-Catalyzed Aerobic Methoxylation

Self-Validating Note: Because this is a heterogeneous multiphase reaction (Solid Pd/C, Liquid Solvent, Gas O₂), the agitation rate directly dictates the reaction kinetics. A stirring rate below 800 rpm will result in stalled conversion due to poor O₂ mass transfer.

Pd_Workflow Step1 Preparation Propylbenzene + MeOH Step2 Catalyst Addition Pd/C + i-Pr2NEt Step1->Step2 Step3 Aerobic Oxidation O2 Atmosphere, 60°C Step2->Step3 Step4 Filtration Remove Heterogeneous Pd/C Step3->Step4 Step5 Purification Column Chromatography Step4->Step5

Step-by-step workflow for the Pd/C-catalyzed aerobic methoxylation of propylbenzene.

Reagents Required:

  • Propylbenzene derivative (1.0 mmol)

  • 10% Pd/C (100 mg, ~10 wt%)

  • N,N-Diisopropylethylamine (i-Pr₂NEt) (2.0 mmol, 2.0 equiv)

  • Methanol (HPLC grade, 5.0 mL)

  • Molecular Oxygen (O₂ balloon)

Step-by-Step Procedure:

  • Mixture Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the propylbenzene derivative (1.0 mmol) in 5.0 mL of methanol.

  • Catalyst & Base Addition: Carefully add 10% Pd/C (100 mg) to the solution to avoid ignition of methanol vapors. Add i-Pr₂NEt (2.0 equiv) dropwise.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with O₂ using an oxygen balloon. Repeat this purge cycle three times to ensure a pure O₂ atmosphere.

  • Reaction Execution: Heat the reaction mixture to 60 °C. Critical Step: Ensure rapid stirring (>800 rpm) to facilitate optimal gas-liquid-solid mixing. Maintain for 24 hours.

  • Filtration: Cool the mixture to room temperature. Filter the heterogeneous mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc (20 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel flash chromatography to yield the methoxylated product.

Troubleshooting & Optimization

  • Low Conversion in Cu-Catalysis: If the reaction stalls at <30% conversion, the Cu(I) catalyst has likely been irreversibly oxidized. Ensure the dimethylphosphate redox buffer is fresh and not hydrolyzed. Verify that the solvent is strictly anhydrous, as water outcompetes methanol and leads to benzylic alcohols or ketones.

  • Over-oxidation in Pd/C Catalysis: If significant amounts of the corresponding propiophenone (ketone) are detected, increase the equivalents of i-Pr₂NEt to 3.0. The base is critical for suppressing the secondary oxidation pathway of the newly formed benzylic ether.

  • Regioselectivity Issues: For substrates with multiple benzylic or allylic sites, the Cu-catalyzed radical relay method generally favors the most sterically accessible and electronically stabilized radical intermediate. Bulky biox ligands can be tuned to enhance site-selectivity.

References

  • Hu, H., Chen, S.-J., Mandal, M., Pratik, S. M., Buss, J. A., Krska, S. W., Cramer, C. J., & Stahl, S. S. "Copper-catalysed benzylic C–H coupling with alcohols via radical relay enabled by redox buffering." Nature Catalysis, 2020. URL:[Link]

  • Yasukawa, N., Kanie, T., Kuwata, M., Monguchi, Y., Sajiki, H., & Sawama, Y. "Palladium on Carbon-Catalyzed Benzylic Methoxylation for Synthesis of Mixed Acetals and Orthoesters." Chemistry - A European Journal, 2017. URL:[Link]

Application

Application Note: Preparation of 1,3-Dimethoxy-4-propylbenzene via Friedel-Crafts Alkylation and Subsequent Hydrogenation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The synthesis of straight-chain alkylbe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The synthesis of straight-chain alkylbenzenes via classical Friedel-Crafts alkylation presents a well-documented mechanistic challenge. When an electron-rich arene such as 1,3-dimethoxybenzene is reacted with a primary alkyl halide (e.g., 1-chloropropane) in the presence of a Lewis acid, the resulting primary carbocation intermediate rapidly undergoes a 1,2-hydride shift. This rearrangement forms a thermodynamically more stable secondary carbocation, resulting in the branched isomer (1,3-dimethoxy-4-isopropylbenzene) as the dominant product (1)[1].

To successfully prepare the linear 1,3-dimethoxy-4-propylbenzene while adhering to Friedel-Crafts methodology, an indirect two-step sequence is required.

  • Friedel-Crafts Allylation: By utilizing allyl bromide instead of a propyl halide, the reaction proceeds via an allyl cation. Because this intermediate is highly resonance-stabilized, it is immune to hydride shifts, preserving the integrity of the linear three-carbon chain during electrophilic aromatic substitution (2)[2].

  • Catalytic Hydrogenation: The terminal olefin of the resulting 1-allyl-2,4-dimethoxybenzene is then cleanly reduced under mild conditions to yield the target n-propyl moiety (3)[3].

SynthesisWorkflow SM 1,3-Dimethoxybenzene (Electron-Rich Arene) Intermediate 1-Allyl-2,4-dimethoxybenzene (Unrearranged Chain) SM->Intermediate Step 1: F-C Allylation Allyl Bromide, InCl3 DCM, 0 °C to RT Product 1,3-Dimethoxy-4-propylbenzene (Target Molecule) Intermediate->Product Step 2: Hydrogenation H2 (1 atm), 10% Pd/C EtOH, RT

Figure 1: Two-step synthesis of 1,3-dimethoxy-4-propylbenzene bypassing carbocation rearrangement.

Quantitative Data Summary

The following table outlines the stoichiometric and conditional parameters optimized for maximum yield and regioselectivity.

StepReaction PhaseReagents & EquivalentsCatalystTempTimeExpected Yield
1 Friedel-Crafts Allylation1,3-Dimethoxybenzene (1.0 eq)Allyl Bromide (1.2 eq)InCl₃ (5 mol%)0 °C → RT4 h80–85%
2 Catalytic Hydrogenation1-Allyl-2,4-dimethoxybenzene (1.0 eq)H₂ gas (Excess, 1 atm)10% Pd/C (5 wt%)RT2 h> 95%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Allyl-2,4-dimethoxybenzene

Objective: Regioselective electrophilic aromatic substitution at the 4-position (ortho/para to the methoxy directing groups).

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon line, dissolve 1,3-dimethoxybenzene (10.0 mmol, 1.38 g) in anhydrous dichloromethane (DCM, 25 mL).

  • Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Add Indium(III) chloride (InCl₃, 0.5 mmol, 110 mg, 5 mol%) in one portion.

    • Causality Note: InCl₃ is selected over traditional harsh Lewis acids (like AlCl₃ or BBr₃) because it is highly carbophilic but mild enough to prevent the cleavage (demethylation) of the aryl-alkyl ether linkages during the reaction[2].

  • Alkylation: Add allyl bromide (12.0 mmol, 1.04 mL) dropwise over 10 minutes to prevent thermal spiking and limit polyalkylation.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The starting material (Rf ~0.4) should be consumed, replaced by a single major UV-active spot representing the lipophilic product (Rf ~0.5).

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, Hexanes/EtOAc 95:5) to afford the intermediate as a colorless oil.

  • Analytical Validation: ¹H NMR (400 MHz, CDCl₃) will confirm success via the presence of terminal olefinic protons at δ 5.95 (m, 1H) and 5.00 (m, 2H), alongside the intact methoxy singlets at δ 3.80[3].

Step 2: Synthesis of 1,3-Dimethoxy-4-propylbenzene

Objective: Quantitative reduction of the terminal alkene to an alkane without reducing the aromatic ring.

  • Preparation: Dissolve the purified 1-allyl-2,4-dimethoxybenzene (8.0 mmol, ~1.42 g) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 5 wt%, 70 mg).

    • Causality & Safety Note: Dry Pd/C is highly pyrophoric, especially in the presence of solvent vapors. It must be added gently, preferably under a blanket of argon, before introducing hydrogen gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times using a standard balloon apparatus. Leave the reaction stirring vigorously under a hydrogen atmosphere (1 atm) at room temperature for 2 hours.

  • In-Process Validation: Because the Rf difference between the alkene and alkane is negligible in standard TLC, validation relies on the disappearance of the alkene's UV-activity under shortwave (254 nm) light, or via rapid GC-MS sampling.

  • Work-up: Filter the heterogeneous mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1,3-dimethoxy-4-propylbenzene as a clear oil. This step is typically quantitative and requires no further chromatographic purification.

  • Analytical Validation: ¹H NMR will show the complete disappearance of the olefinic signals (δ 5.00–6.00). The self-validating signature of the target molecule is the emergence of a clear aliphatic propyl chain: a triplet at δ 0.95 (3H, -CH₃) and a multiplet at δ 1.60 (2H, -CH₂-).

References

  • Title: Diastereoselective Friedel−Crafts Alkylation of Indoles with Chiral α-Phenyl Benzylic Cations.
  • Title: Generation and Reactions of ε-Carbonyl Cations via Group 13 Catalysis.
  • Title: Boronic Acid Catalyzed Friedel−Crafts Reactions of Allylic Alcohols with Electron-Rich Arenes and Heteroarenes.
  • Title: Supporting Information: Pd(II)-Catalyzed Decarboxylative Allylation and Heck Coupling of Arene Carboxylates.

Sources

Method

Extraction protocols for 1,3-dimethoxy-4-propylbenzene from plant essential oils

Application Note: High-Resolution Extraction and Isolation of 1,3-Dimethoxy-4-propylbenzene from Plant Essential Oils Introduction & Scientific Rationale 1,3-dimethoxy-4-propylbenzene (often referred to as propylresorcin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Extraction and Isolation of 1,3-Dimethoxy-4-propylbenzene from Plant Essential Oils

Introduction & Scientific Rationale

1,3-dimethoxy-4-propylbenzene (often referred to as propylresorcinol dimethyl ether) is a minor, highly valuable phenylpropanoid. It is structurally related to [1] and methyl eugenol, which are prominent in essential oils derived from[2]. In drug development, this compound serves as a critical scaffold for synthesizing neuroprotective and antimicrobial agents.

Isolating this specific molecule at >98% purity from a complex essential oil matrix presents a significant chromatographic challenge due to its structural homology with competing phenylpropanoids (e.g., elemicin, methyleugenol). To achieve this, we must abandon single-step extractions and implement an orthogonal, multi-dimensional separation strategy.

Causality in Experimental Design:

  • Hydrodistillation over Solvent Extraction: We utilize hydrodistillation to isolate only the volatile fraction, deliberately leaving behind non-volatile lipids, waxes, and high-molecular-weight resins that would otherwise foul downstream chromatographic columns.

  • Vacuum Fractional Distillation: Phenylpropanoids possess high boiling points (>240°C at 1 atm). By applying a vacuum (10–15 mmHg), we lower the boiling point to ~110–130°C. This effectively removes highly volatile monoterpenes while preventing the thermal degradation (pyrolysis) of heat-sensitive [3].

  • Preparative RP-HPLC: While silica gel separates molecules by polarity, Reversed-Phase HPLC (RP-HPLC) provides the theoretical plates necessary to resolve positional isomers (e.g., 1,2-dimethoxy vs. 1,3-dimethoxy configurations). The C18 stationary phase differentiates these isomers based on subtle variations in hydrophobic surface area, a standard approach for isolating [4].

Experimental Workflow Visualization

ExtractionWorkflow Plant Plant Biomass (e.g., Acorus/Ocimum sp.) [Preparation & Milling] Hydro Hydrodistillation (Clevenger) [Isolates Volatiles] Plant->Hydro Water, Heat EO Crude Essential Oil [Terpenes + Phenylpropanoids] Hydro->EO Yield: 1-3% (w/w) VacDist Vacuum Fractional Distillation [10-15 mmHg, 110-130°C] EO->VacDist Removes Non-Volatiles PhenFrac Phenylpropanoid Core Fraction [Enriched Target] VacDist->PhenFrac Removes Monoterpenes Silica Silica Gel Flash Chromatography [Hexane:EtOAc Gradient] PhenFrac->Silica Polarity Separation SubFrac Pre-purified Sub-fraction [TLC/GC-MS Guided] Silica->SubFrac Removes Sesquiterpenes HPLC Preparative RP-HPLC [C18, Acetonitrile/Water] SubFrac->HPLC High-Resolution Separation Pure 1,3-dimethoxy-4-propylbenzene [>98% Purity Confirmed by NMR] HPLC->Pure Isomer Resolution

Figure 1: Comprehensive extraction and isolation workflow for 1,3-dimethoxy-4-propylbenzene.

Step-by-Step Methodologies & Self-Validating Protocols

Phase 1: Hydrodistillation (Primary Extraction)
  • Preparation: Mill 1.0 kg of dried plant biomass to a coarse powder. Causality: Coarse milling maximizes surface area for steam penetration without causing localized heat friction that would volatilize target compounds prematurely.

  • Extraction: Place the biomass in a 5 L round-bottom flask with 2.5 L of distilled water. Attach a Clevenger-type apparatus and a reflux condenser.

  • Distillation: Heat the mantle to maintain a steady boil for 3–4 hours. Collect the lighter-than-water essential oil in the Clevenger trap.

  • Self-Validation (QC Check 1): Dry the crude essential oil over anhydrous sodium sulfate ( Na2​SO4​ ). Analyze a 1 µL aliquot via GC-MS. Do not proceed unless the chromatogram confirms the presence of the target molecular ion ( M+=180 ).

Phase 2: Vacuum Fractional Distillation
  • Setup: Transfer the crude essential oil to a 250 mL distillation flask equipped with a Vigreux column (to increase theoretical plates) and a vacuum distillation head.

  • Fractionation: Apply a stable vacuum of 10–15 mmHg.

    • Fraction 1 (Monoterpenes): Collect distillate up to 80°C.

    • Fraction 2 (Sesquiterpenes): Collect distillate between 80–110°C.

    • Fraction 3 (Phenylpropanoids): Collect the core fraction between 110–130°C.

  • Self-Validation (QC Check 2): The target 1,3-dimethoxy-4-propylbenzene will concentrate heavily in Fraction 3. Discard the heavy polymer residue left in the boiling flask.

Phase 3: Silica Gel Flash Chromatography (Pre-Purification)
  • Column Packing: Slurry-pack a glass column (40 mm × 400 mm) with 200 g of Silica gel 60 (230–400 mesh) using pure hexane.

  • Loading: Dissolve 10 g of Fraction 3 in 10 mL of hexane and load it onto the silica bed.

  • Elution Gradient:

    • 100% Hexane (500 mL) Removes residual non-polar hydrocarbons.

    • 95:5 Hexane:Ethyl Acetate (1000 mL) Elutes less polar ethers.

    • 90:10 Hexane:Ethyl Acetate (1000 mL) Elutes the target phenylpropanoids.

  • Self-Validation (QC Check 3): Spot fractions (50 mL each) on silica TLC plates. Develop in 90:10 Hexane:EtOAc and visualize under UV 254 nm. Pool fractions showing a distinct UV-active spot at Rf​≈0.45 . This ensures that only the target mass is advanced to the HPLC phase, preventing expensive column fouling.

Phase 4: Preparative RP-HPLC (Targeted Isolation)
  • System Setup: Utilize a preparative HPLC system equipped with a photodiode array (PDA) detector.

  • Method Execution: Run an isocratic elution of 65% Acetonitrile (ACN) and 35% Water ( H2​O ) at a flow rate of 15 mL/min through a C18 Preparative Column.

  • Detection & Collection: Monitor absorbance at 280 nm (the optimal wavelength for the π→π∗ transitions of the aromatic ring). Collect the peak eluting at approximately 18.5 minutes.

  • Recovery: Remove ACN via rotary evaporation under reduced pressure (40°C) and extract the aqueous remainder with dichloromethane (DCM). Evaporate the DCM to yield the purified compound.

Phase 5: Final Structural Validation

To ensure absolute trustworthiness of the isolate, conduct the following validations:

  • GC-MS: Confirm single-peak purity (>98%) and the correct molecular ion ( M+=180 ).

  • NMR Spectroscopy: Run 1H and 13C NMR in CDCl3​ . The 1H NMR must validate the 1,3,4-substitution pattern: Two distinct methoxy singlets at ~3.8 ppm, a doublet for H-5 ( J≈8.5 Hz), a doublet of doublets for H-6 ( J≈8.5,2.5 Hz), and a meta-coupled doublet for H-2 ( J≈2.5 Hz).

Quantitative Data Summaries

Table 1: Step-by-Step Yield and Purity Progression

Processing Phase Mass/Yield Target Concentration (%) Primary Impurities Removed
Crude Essential Oil 10–30 g (1–3% of biomass) 0.5–2.0% Lignins, Cellulose, Fixed Oils
Vacuum Distillation Fraction 2.5–5.0 g 5.0–15.0% Monoterpenes, Heavy Resins
Silica Gel Sub-fraction 0.4–0.8 g 40.0–60.0% Non-polar Sesquiterpenes

| Prep-HPLC Isolate | 15–40 mg | > 98.0% | Phenylpropanoid Isomers |

Table 2: Preparative HPLC Parameters for Phenylpropanoid Resolution

Parameter Specification Scientific Rationale
Column C18 Prep (250 × 21.2 mm, 5 µm) High surface area is mandatory for hydrophobic isomer resolution.

| Mobile Phase | 65% ACN / 35% H2​O (Isocratic) | Maintains constant polarity to separate closely eluting ethers. | | Flow Rate | 15.0 mL/min | Balances sample throughput with theoretical plate efficiency. | | Detection | UV at 280 nm | Maximizes sensitivity for the aromatic ring of phenylpropanoids. | | Retention Time ( tR​ ) | ~18.5 minutes | Specific to the 1,3-dimethoxy-4-propyl substitution geometry. |

References

  • HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) Source: Natural Product Communications URL:[Link]

  • Two pairs of chlorine-containing phenylpropanoid enantiomers from Acorus tatarinowii Source: Pharmaceutical Biology URL:[Link]

  • Essential oil yield and quality of methyl eugenol rich Ocimum tenuiflorum L.f. grown in south India Source: Industrial Crops and Products (via ResearchGate) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting GC-MS Co-elution for 1,3-dimethoxy-4-propylbenzene and its Isomers

Welcome to our specialized technical support guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive, in-depth approach to resolving a common and often frust...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our specialized technical support guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive, in-depth approach to resolving a common and often frustrating challenge in gas chromatography-mass spectrometry (GC-MS): the co-elution of 1,3-dimethoxy-4-propylbenzene with its positional isomers. This guide moves beyond simple procedural lists to explain the scientific rationale behind each troubleshooting step, empowering you to make informed decisions and develop robust, self-validating analytical methods.

Part 1: Foundational Diagnosis - Is It Truly Co-elution?

Before embarking on extensive method development, it is critical to confirm that the observed chromatographic issue is indeed co-elution. A single, broad, or misshapen peak where multiple isomers are expected can be misleading.

Question: My chromatogram shows a single, asymmetrical peak for what should be a mixture of dimethoxy-propylbenzene isomers. How can I definitively confirm co-elution?

Answer: Confirming co-elution is the essential first step. A distorted peak shape is a strong indicator, but leveraging your mass spectrometer is the key to a definitive diagnosis. Co-eluting peaks often appear as shoulders on a larger peak or cause significant fronting or tailing.[1][2]

Here is a systematic approach to confirmation:

  • Mass Spectral Analysis Across the Peak: Acquire mass spectra at multiple points across the chromatographic peak (the beginning, apex, and end). In a full-scan acquisition mode, a change in the relative ion abundances or the appearance of unique ions from one scan to the next is a clear sign that more than one compound is eluting at that time.[1][2]

  • Extracted Ion Chromatograms (EICs): This is one of the most powerful diagnostic tools. Even positional isomers with very similar mass spectra may have unique fragment ions or at least different relative abundances of common fragments.[1] By plotting the EICs for these specific ions, you can often visualize the presence of multiple, slightly offset peaks that are hidden within the total ion chromatogram (TIC).

  • Use of Deconvolution Software: Modern GC-MS software platforms often include sophisticated deconvolution algorithms. These tools can mathematically separate overlapping mass spectra to identify individual components within a single chromatographic peak and compare them against a spectral library.[1]

Part 2: The First Line of Defense - Chromatographic Method Optimization

Once co-elution is confirmed, the most efficient troubleshooting path begins with optimizing the GC method parameters. These adjustments can often resolve the issue without the need for hardware changes.

Question: I've confirmed that my 1,3-dimethoxy-4-propylbenzene is co-eluting with another isomer. What are the primary GC parameters I should adjust to improve separation?

Answer: To resolve co-eluting peaks, you must improve the chromatographic resolution. This is achieved by manipulating selectivity (α), efficiency (N), and the retention factor (k).[3] The most impactful and easily adjustable parameter for this is the oven temperature program.

  • The Oven Temperature Program: Temperature directly influences the vapor pressure of analytes and their interaction with the stationary phase, thereby affecting both retention and selectivity.[4][5]

    • Reduce the Ramp Rate: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, allowing for more effective separation of closely eluting compounds like positional isomers.[6][7] An increase of around 30°C in oven temperature can reduce retention time by half, so a slower ramp provides more time for separation to occur.[4][5]

    • Lower the Initial Temperature: A lower starting oven temperature can improve the focusing of analytes at the head of the column and enhance the resolution of early-eluting peaks.[1][4]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) affects column efficiency (N). Every column has an optimal flow rate at which it performs best. Deviating from this optimum can lead to peak broadening and loss of resolution. Verify that your flow rate is set correctly for your column's internal diameter.[6][8]

Data Presentation: Impact of Oven Program on Resolution
ParameterInitial Method (Poor Resolution)Optimized Method (Improved Resolution)Rationale for Change
Initial Temp 100 °C (hold 1 min)80 °C (hold 2 min)Improves on-column focusing and separation of early eluters.[1][4]
Ramp Rate 20 °C/min to 250 °C5 °C/min to 250 °CSlower ramp increases interaction time with the stationary phase, enhancing selectivity.[6][7]
Final Hold 2 min5 minEnsures all components have eluted from the column.
Approx. Run Time ~11 min~41 minThe trade-off for improved resolution is a longer analysis time.
Experimental Workflow: Method Optimization

G cluster_0 Troubleshooting Workflow for Co-elution cluster_1 Method Optimization cluster_2 Advanced Solutions start Problem: Co-eluting Isomers (e.g., 1,3-dimethoxy-4-propylbenzene) confirm Step 1: Confirm Co-elution - Check MS across peak - Use EICs start->confirm ramp Step 2: Modify Oven Program Decrease Ramp Rate (e.g., 20°C/min -> 5°C/min) confirm->ramp Co-elution confirmed temp Adjust Initial Temperature (e.g., lower by 20°C) ramp->temp flow Step 3: Verify Carrier Gas Flow Ensure optimal linear velocity temp->flow evaluate Step 4: Evaluate Resolution Is separation now acceptable? flow->evaluate column Step 5: Change GC Column Select phase with different selectivity (e.g., Phenyl or WAX) evaluate->column No finish Resolution Achieved evaluate->finish Yes column->finish

Sources

Optimization

Technical Support Center: Optimizing Electrophilic Aromatic Substitution (EAS) for 2,4-Dimethoxypropylbenzene

Welcome to the Technical Support Center. 2,4-Dimethoxypropylbenzene is a highly activated, electron-rich aromatic system.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2,4-Dimethoxypropylbenzene is a highly activated, electron-rich aromatic system. The presence of two strongly electron-donating methoxy groups (-OCH₃) makes the ring exceptionally susceptible to Electrophilic Aromatic Substitution (EAS). While this hyper-reactivity allows for mild reaction conditions, it introduces significant challenges regarding chemoselectivity (e.g., unwanted ether cleavage) and regioselectivity (e.g., over-substitution).

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize EAS workflows.

Part 1: Mechanistic Insights & Regioselectivity

Understanding the electronic and steric landscape of your substrate is the first step in troubleshooting.

EAS_Regioselectivity Substrate 2,4-Dimethoxypropylbenzene Electrophile Electrophile (E+) Substrate->Electrophile EAS C5 C5 Position Synergistically Activated Sterically Free Electrophile->C5 Favored C3 C3 Position Sterically Hindered Electrophile->C3 Disfavored C6 C6 Position Weakly Activated Electrophile->C6 Disfavored Product 5-Substituted Product (Major Isomer) C5->Product

Directing effects and steric constraints governing EAS regioselectivity.

Q: I am observing multiple regioisomers during my reactions. How can I predict and control the primary site of substitution?

A: Regioselectivity in dimethoxybenzenes is governed by a synergistic combination of electronic activation and steric hindrance[1].

  • Electronic Effects: The methoxy group at C2 directs electrophiles to the ortho (C3) and para (C5) positions. The methoxy group at C4 directs to the ortho (C3, C5) positions. Therefore, positions C3 and C5 are electronically activated by both methoxy groups. The weakly activating propyl group at C1 is overridden by these powerful oxygen-based resonance directors.

  • Steric Effects: Position C3 is flanked by two methoxy groups, creating severe steric hindrance. Position C5, however, is sterically accessible.

  • Solution: To maximize C5 substitution, lower the reaction temperature (e.g., -78 °C to 0 °C). This favors the kinetically and thermodynamically preferred C5 attack while suppressing substitution at the sterically crowded C3 position.

Part 2: Troubleshooting Common Experimental Issues

Q: During Friedel-Crafts acylation using AlCl₃, my product mass is 14 Da lower than expected, and the product is highly polar. What happened?

A: You are observing ether cleavage (demethylation), a common side reaction when highly activated ethers are exposed to harsh Lewis acids[2]. Strong, hard Lewis acids like Aluminum Chloride (AlCl₃) or Boron Tribromide (BBr₃) strongly coordinate to the lone pairs on the oxygen atom of the methoxy groups. Upon heating, a nucleophile (like a chloride ion) attacks the activated methyl group via an Sₙ2 mechanism, expelling chloromethane gas and leaving an aluminum phenoxide complex. Upon aqueous workup, this yields a phenol (loss of a -CH₃ group = -14 Da)[3].

Solution: Switch to milder Lewis acids or Brønsted acids that do not facilitate ether cleavage. Zinc Chloride (ZnCl₂), Titanium Tetrachloride (TiCl₄), or Polyphosphoric Acid (PPA) are highly recommended for electron-rich dimethoxybenzenes[2].

FC_Troubleshooting Start Friedel-Crafts Acylation Catalyst Lewis Acid Selection Start->Catalyst Harsh AlCl3 or BBr3 (Hard Lewis Acids) Catalyst->Harsh Mild ZnCl2, TiCl4, or PPA (Mild Acids) Catalyst->Mild Cleavage Ether Cleavage (Demethylated Phenol) Harsh->Cleavage O-Coordination Success Clean C5-Acylation (Intact Ether) Mild->Success Chemoselective

Catalyst selection workflow to prevent ether cleavage during Friedel-Crafts acylation.

Q: My bromination reactions yield di-brominated byproducts even when I strictly use 1.0 equivalent of Br₂. How do I achieve clean mono-bromination?

A: Molecular bromine (Br₂) is often too aggressive for hyper-activated rings like 2,4-dimethoxypropylbenzene. The first bromination at C5 increases the steric bulk but does not sufficiently deactivate the electron-rich ring to prevent a second rapid bromination at C3 before all starting material is consumed[4].

Solution: Abandon Br₂/FeBr₃ systems. Instead, use N-Bromosuccinimide (NBS) in a polar, slightly coordinating solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) at 0 °C. NBS provides a low, steady-state concentration of Br⁺, which effectively suppresses over-bromination by slowing the reaction kinetics.

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Friedel-Crafts Acylation (Avoiding Ether Cleavage)

Causality: This protocol utilizes Polyphosphoric Acid (PPA) instead of AlCl₃. PPA acts as both the solvent and a mild acid catalyst. It facilitates the generation of the acylium ion from a carboxylic acid without coordinating strongly enough to the methoxy oxygen to trigger demethylation[2].

  • Preparation: In a dry 50 mL round-bottom flask, add 10 g of PPA. Warm to 50 °C to reduce viscosity.

  • Reagent Addition: Add 1.0 equivalent of the desired carboxylic acid and stir for 5 minutes to generate the active electrophile.

  • Substrate Addition: Slowly add 1.0 equivalent of 2,4-dimethoxypropylbenzene dropwise.

  • Reaction: Maintain the temperature at 40–50 °C for 2 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). A demethylated byproduct will remain near the baseline and stain intensely with FeCl₃ (indicating a free phenolic -OH). If baseline spots appear, lower the reaction temperature immediately.

  • Workup: Pour the viscous mixture over crushed ice and stir vigorously until the PPA fully hydrolyzes. Extract with Dichloromethane (DCM), wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Regioselective Mono-Bromination

Causality: Utilizing NBS in DMF stabilizes the active bromonium species, slowing the reaction kinetics just enough to thermodynamically differentiate between the first (C5) and second (C3) substitution events[4].

  • Preparation: Dissolve 1.0 eq of 2,4-dimethoxypropylbenzene in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Cooling: Chill the solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve 1.05 eq of recrystallized NBS in DMF and add it dropwise over 30 minutes via an addition funnel. Keep the reaction flask wrapped in aluminum foil to prevent unwanted radical pathways.

  • Reaction: Stir at 0 °C for 1 hour.

    • Self-Validation Step: Quench a 0.1 mL aliquot, extract with EtOAc, and run GC-MS. The mono-brominated product (C5-bromo) will show a distinct isotopic doublet (M, M+2) at a 1:1 ratio. The complete absence of an M+4 cluster confirms that no di-bromination has occurred.

  • Workup: Quench the bulk reaction with 10% aqueous sodium thiosulfate to destroy residual electrophilic bromine. Extract with Ethyl Acetate, wash 5x with distilled water (to remove DMF) and 1x with brine. Dry over Na₂SO₄ and concentrate.

Part 4: Quantitative Data & Condition Comparison

The following table summarizes the expected outcomes when applying different EAS conditions to 2,4-dimethoxypropylbenzene.

Reaction TypeReagents / CatalystTemperatureExpected Yield (Desired)Regioselectivity (C5:C3)Primary Troubleshooting Issue
Harsh Bromination Br₂, FeBr₃, DCM25 °C< 40%~ 1:1Heavy di-bromination (C3, C5).
Mild Bromination NBS, DMF0 °C> 85%> 95:5Trace di-bromination if NBS is added too fast.
Harsh Acylation R-COCl, AlCl₃, DCM25 °C< 30%> 90:10Severe ether cleavage (Phenol formation).
Mild Acylation R-COOH, PPA50 °C> 75%> 95:5Unreacted starting material if PPA is too cold.

Part 5: References

  • Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid ResearchGate[Link]

  • Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds MDPI[Link]

  • 1-Bromo-2,4-dimethoxybenzene | C8H9BrO2 | CID 87266 PubChem (National Institutes of Health)[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of Benzene, 1,3-dimethoxy-4-propyl During Long-Term Storage

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have compiled this guide to address the specific degradation challenges associated with Benzene, 1,3-dimethoxy-4-propyl (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have compiled this guide to address the specific degradation challenges associated with Benzene, 1,3-dimethoxy-4-propyl (also known as 4-propyl-1,3-dimethoxybenzene).

This compound is a highly valuable ether derivative in drug development, but its structural features make it exceptionally vulnerable to autoxidation. This portal synthesizes mechanistic theory with field-proven, self-validating protocols to ensure the chemical integrity of your batches over long-term storage.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my compound turn yellow or brown after several months of storage? A: Discoloration is a direct visual indicator of oxidative degradation. The alpha-carbon of the propyl group is a benzylic position. The electron-donating methoxy groups at the 1 and 3 positions increase the electron density of the aromatic ring, which strongly stabilizes any radical formed at the benzylic carbon via hyperconjugation and resonance (+M effect). Once a benzylic radical forms, it rapidly reacts with triplet oxygen ( O2​ ) to form a peroxy radical, which then abstracts a hydrogen from another molecule to form a benzylic hydroperoxide. Over time, these hydroperoxides cleave and over-oxidize into colored quinone derivatives, such as1[1].

Q2: I stored my compound in a clear glass vial on the benchtop. Is photo-oxidation a significant risk? A: Yes, it is a critical failure point. The 2 is characterized by an induction period that is drastically shortened by photo-initiation[2]. UV and visible light provide the activation energy required to homolytically cleave trace hydroperoxides into highly reactive alkoxyl and hydroxyl radicals. This initiates a rapid autocatalytic chain reaction. You must always use amber glass vials to block UV/Vis light transmission.

Q3: How do trace metals affect the stability of this compound, and how can I mitigate this? A: Trace transition metals (such as Co, Mn, Fe, or Cu) act as potent catalysts for the decomposition of hydroperoxides. They participate in 3, reducing benzylic hydroperoxides into alkoxyl radicals and propagating the degradation cycle[3]. Even part-per-million (ppm) levels of metals from stainless steel spatulas or low-quality glassware can initiate this. Mitigation requires using high-purity glass or PTFE containers, non-metallic spatulas, and potentially adding chelating agents (like EDTA) if the compound is stored in an aqueous or biphasic solution.

Part 2: Experimental Protocols for Storage & Verification

To ensure trustworthiness in your drug development pipeline, your storage protocol must be paired with a self-validating quality control system.

Protocol A: Inert Gas Purging and Aliquoting (Storage SOP)

Scientist's Note: In my laboratory experience, skipping the Argon blanket is the #1 cause of batch failure. Nitrogen is often used, but because its density (1.14 g/L) is lighter than air, it rapidly diffuses out of the vial before capping. Argon's higher density (1.78 g/L) ensures a true, heavy protective blanket over the chemical.

  • Preparation: Bake amber borosilicate glass vials at 150°C for 2 hours to remove trace moisture. Allow to cool in a desiccator.

  • Purging: Insert an Argon gas line (fitted with a 0.22 µm sterile filter) into the vial. Gently purge for 10-15 seconds to displace ambient air.

  • Aliquoting: Transfer the 1,3-dimethoxy-4-propylbenzene into the vial using a glass or PTFE pipette. Do not use metal needles.

  • Blanketing: Apply a secondary, gentle stream of Argon directly over the headspace of the chemical for 5 seconds.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap (PTFE prevents the leaching of plasticizers which can introduce radical initiators). Wrap the cap junction tightly with Parafilm.

  • Storage: Store at -20°C in a dark, desiccated environment. Low temperatures exponentially decrease the kinetic rate of autoxidation.

Protocol B: Self-Validating Peroxide Value (PV) Test

Causality: Before using a stored batch in sensitive assays, you must verify it hasn't formed benzylic hydroperoxides. This iodometric titration relies on the oxidation of iodide ( I− ) to iodine ( I2​ ) by peroxides, which turns a starch indicator blue.

  • Sampling: Dissolve 1.0 g of the stored chemical in 10 mL of a 3:2 mixture of glacial acetic acid and chloroform.

  • Reaction: Add 0.5 mL of saturated aqueous potassium iodide (KI) solution. Seal the flask and swirl for exactly 1 minute in the dark.

  • Quenching: Add 10 mL of distilled water to stop the reaction.

  • Indicator: Add 0.5 mL of 1% starch indicator solution. A blue/purple color indicates the presence of peroxides.

  • Titration (Validation): Titrate with 0.01 N sodium thiosulfate ( Na2​S2​O3​ ) until the blue color disappears to quantify the Peroxide Value (mEq/kg). A PV > 5 mEq/kg indicates significant degradation and the batch should be discarded or repurified.

Part 3: Quantitative Data on Storage Conditions

The following table summarizes the causal relationship between storage parameters and the relative rate of benzylic hydroperoxide formation.

Storage ConditionAtmosphereLight ExposureAdditivesEst. Shelf LifePeroxide Formation Rate
Optimal (-20°C)ArgonDark (Amber)0.1% BHT> 24 MonthsNegligible
Standard (2-8°C)NitrogenDark (Amber)None12 MonthsLow
Suboptimal (25°C)AirDark (Amber)None3-6 MonthsModerate
Poor (25°C)AirLight (Clear)None< 1 MonthExtremely High (Autocatalytic)

Part 4: Visualizations

Autoxidation A 1,3-Dimethoxy-4-propylbenzene (Intact Molecule) B Benzylic Radical (Resonance Stabilized) A->B Initiation (Light/Heat/Metals) C Peroxy Radical (ROO•) B->C + O2 (Propagation) D Benzylic Hydroperoxide (ROOH) C->D + R-H (H-abstraction) D->B Autocatalysis E Quinones / Ketones (Degradation Products) D->E Cleavage (Fenton-like reaction) I1 Antioxidants (BHT/BHA) I1->C Quenches I2 Chelators (EDTA) / Darkness I2->D Prevents Cleavage

Caption: Autoxidation pathway of 1,3-dimethoxy-4-propylbenzene and points of chemical inhibition.

SOP S1 Step 1: Purge Amber Vials with Argon Gas S2 Step 2: Aliquot Compound (Avoid cross-contamination) S1->S2 S3 Step 3: Add Antioxidant (Optional: 0.1% BHT) S2->S3 S4 Step 4: Seal with PTFE-lined Caps & Parafilm S3->S4 S5 Step 5: Store at -20°C in Dark Desiccator S4->S5

Caption: Standard Operating Procedure (SOP) for the long-term storage of benzylic compounds.

Sources

Optimization

Technical Support Center: Troubleshooting 1,3-Dimethoxy-4-propylbenzene Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the electrophilic aromatic substitution (SEAr) of highly activated arenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the electrophilic aromatic substitution (SEAr) of highly activated arenes. Alkylating 1,3-dimethoxy-4-propylbenzene presents a unique mechanistic challenge: the two methoxy groups strongly activate the ring, making it highly susceptible to side reactions such as polyalkylation, O-demethylation, and regioisomeric scrambling.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these byproducts and provide self-validating protocols to ensure your scale-up or discovery chemistry campaigns succeed.

Part 1: Mechanistic Pathways & Byproduct Formation

To control the reaction, we must first map the competing thermodynamic and kinetic pathways. The C6 position (ortho to the C1-methoxy and para to the C3-methoxy) is the most electronically activated and sterically accessible site. However, aggressive conditions will push the reaction down parasitic pathways.

ReactionPathways Substrate 1,3-Dimethoxy-4-propylbenzene + Alkyl Halide LewisAcid Lewis Acid Catalyst Substrate->LewisAcid Carbocation Electrophilic Complex LewisAcid->Carbocation MainProduct Target Product (C6-Alkylated Isomer) Carbocation->MainProduct Mild Acid (ZnCl2) Kinetic Control Byproduct1 Byproduct 1 O-Demethylation (Phenols) Carbocation->Byproduct1 Strong Acid (AlCl3) Ether Cleavage Byproduct3 Byproduct 3 Regioisomers (C2/C5) Carbocation->Byproduct3 High Temp / Steric Clash Byproduct2 Byproduct 2 Polyalkylation MainProduct->Byproduct2 Excess Electrophile

Fig 1: Mechanistic pathways of 1,3-dimethoxy-4-propylbenzene alkylation and byproduct formation.

Part 2: Troubleshooting Guide & FAQs

Q1: My GC-MS shows significant formation of phenolic byproducts. Why is the starting material degrading? A1: You are observing O-demethylation. Strong Lewis acids like Aluminum Chloride ( AlCl3​ ) or Boron Tribromide ( BBr3​ ) are highly oxophilic. They coordinate directly to the basic oxygen atom of the methoxy groups on 1,3-dimethoxy-4-propylbenzene. This coordination weakens the O−CH3​ bond, leading to ether cleavage and the formation of a phenol[1]. Causality & Solution: The activation energy for ether cleavage is surpassed when using harsh Lewis acids at room temperature. Switch to a milder, softer Lewis acid such as Zinc Chloride ( ZnCl2​ ) or Indium(III) Chloride ( InCl3​ ), which preferentially activate the alkyl halide over the ether oxygen.

Q2: I am getting a mixture of mono-alkylated and di-alkylated products. How do I stop overalkylation? A2: Polyalkylation is a notorious flaw of the Friedel-Crafts alkylation. Alkyl groups are electron-donating via hyperconjugation and the inductive (+I) effect. Once the first alkyl group is installed on the arene, the resulting mono-alkylated product is structurally more nucleophilic than your starting material[2]. Causality & Solution: The reaction accelerates as it proceeds. To maintain kinetic control, invert your stoichiometry. Use a 3:1 to 5:1 molar excess of 1,3-dimethoxy-4-propylbenzene relative to the alkyl halide. Alternatively, utilize a continuous flow reactor to rapidly sweep the mono-alkylated product out of the catalytic zone before a second electrophilic attack can occur.

Q3: I used 1-chlorobutane (n-butyl chloride), but NMR confirms the addition of a sec-butyl group. What caused this branching? A3: This is a classic Wagner-Meerwein rearrangement[3]. Primary carbocations are thermodynamically unstable. When the Lewis acid abstracts the chloride from 1-chlorobutane, the transient primary carbocation immediately undergoes a [1,2]-hydride shift to form a vastly more stable secondary carbocation before the aromatic ring can trap it. Causality & Solution: You cannot outpace a hydride shift via temperature control. To install a straight-chain alkyl group, you must abandon alkylation and perform a Friedel-Crafts acylation using an acyl chloride (acylium ions do not rearrange), followed by a Clemmensen or Wolff-Kishner reduction to yield the linear alkyl chain.

Q4: I am seeing alkylation at the C5 position instead of the desired C6 position. How do I improve regioselectivity? A4: The C6 position is electronically favored (ortho to C1-OMe, para to C3-OMe). However, if your electrophile is exceptionally bulky, steric repulsion between the C1-methoxy group and the incoming electrophile will drive the reaction to the less hindered C5 position (thermodynamic control). Causality & Solution: Drop the reaction temperature to -20 °C to strictly enforce kinetic control, which favors the electronically activated C6 site.

Part 3: Quantitative Data Summary

To aid in your experimental design, the following table synthesizes the expected byproduct distributions when reacting 1,3-dimethoxy-4-propylbenzene with a standard secondary alkyl halide across different catalytic systems.

Lewis Acid CatalystRelative ReactivityTarget Mono-Alkylation Yield (%)O-Demethylation Byproduct (%)Polyalkylation Byproduct (%)Recommended Temperature
AlCl3​ Very High40 - 50%25 - 35%15 - 20%-20 °C
FeCl3​ High60 - 70%10 - 15%10 - 15%0 °C
ZnCl2​ Moderate80 - 90%< 2%< 5%25 °C
InCl3​ Moderate85 - 92%< 1%< 3%25 °C
Part 4: Standardized Experimental Protocol

This self-validating methodology utilizes ZnCl2​ to maximize C6-alkylation while suppressing demethylation and polyalkylation.

Step 1: System Preparation & Dehydration

  • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an Argon inlet.

  • Causality: Trace moisture will hydrolyze the Lewis acid, generating HCl gas which can protonate the highly activated arene and stall the reaction.

Step 2: Reagent Loading

  • Add 1,3-dimethoxy-4-propylbenzene (30.0 mmol, 3.0 equiv) to the flask.

  • Dissolve in 50 mL of anhydrous Dichloromethane (DCM).

  • Add anhydrous ZnCl2​ (1.0 mmol, 0.1 equiv).

  • Validation Checkpoint: The solution should remain clear or slightly cloudy. If it turns dark brown immediately, your arene contains peroxide impurities or your flask was not properly dried.

Step 3: Electrophile Addition (Kinetic Control)

  • Dissolve the target alkyl halide (10.0 mmol, 1.0 equiv) in 20 mL of anhydrous DCM in the addition funnel.

  • Add the alkyl halide solution dropwise over 45 minutes at 0 °C.

  • Causality: Slow addition ensures the concentration of the electrophile remains infinitely small relative to the starting arene, statistically eliminating the chance of polyalkylation[4].

Step 4: Reaction Monitoring & Quenching

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the alkyl halide and the emergence of a slightly less polar UV-active spot indicates successful mono-alkylation. A highly polar baseline spot indicates unwanted demethylation.

  • Once complete, quench the reaction by pouring it into 50 mL of ice-cold saturated aqueous NaHCO3​ . This neutralizes the Lewis acid and prevents thermodynamic equilibration.

Step 5: Isolation

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purify via flash column chromatography to recover the excess 1,3-dimethoxy-4-propylbenzene and isolate the pure C6-alkylated product.

References
  • 16.2: Preparation of alkylbenzenes Chemistry LibreTexts[Link]

  • Rearrangements in Organic Chemistry: Wagner-Meerwein rearrangement SPCMC Academic Publications[Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products Royal Society of Chemistry (RSC)[Link]

Sources

Troubleshooting

Overcoming catalyst deactivation in 1,3-dimethoxy-4-propylbenzene synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks associated with the synthesis of 1,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks associated with the synthesis of 1,3-dimethoxy-4-propylbenzene.

The production of this highly activated arene typically proceeds via two primary routes: Friedel-Crafts Alkylation of 1,3-dimethoxybenzene or Catalytic Hydrogenation of 1,3-dimethoxy-4-allylbenzene. Both pathways are notoriously susceptible to distinct forms of catalyst deactivation. This guide bypasses generic advice, focusing instead on the causality of deactivation and providing self-validating recovery protocols.

Diagnostic Workflow for Catalyst Deactivation

Before intervening, it is critical to identify the chemical pathway responsible for the loss of catalytic turnover.

DiagnosticTree Start Catalyst Deactivation Detected CheckRoute Identify Synthesis Route Start->CheckRoute FC Friedel-Crafts Alkylation (Solid/Lewis Acid) CheckRoute->FC Route A Hydro Hydrogenation of Allyl Precursor (Pd/C) CheckRoute->Hydro Route B FC_Issue Pore Blockage or Water Poisoning? FC->FC_Issue Hydro_Issue Sulfur Poisoning or Metal Sintering? Hydro->Hydro_Issue RegenFC Calcination & Solvent Wash Protocol FC_Issue->RegenFC RegenHydro Thioether Scavenging & Catalyst Filtration Hydro_Issue->RegenHydro

Diagnostic workflow for identifying and resolving catalyst deactivation.

Part 1: Friedel-Crafts Alkylation Troubleshooting (Solid & Lewis Acids)

Q: Why does my solid acid catalyst (e.g., Zeolite, Graphene Oxide) lose activity after 2-3 cycles when using propanol as the alkylating agent? A: The deactivation is driven by two competing mechanisms: water poisoning and coking. When propanol is used, water is generated as a stoichiometric byproduct. Water molecules strongly coordinate to Lewis acid sites or hydrogen-bond with Brønsted acid sites, forming stable hydrates. This competitive hydration prevents the activation of the alkylating agent, as1 of the catalytic cycle[1]. Furthermore, the highly activated nature of 1,3-dimethoxybenzene promotes polyalkylation, generating bulky oligomers that physically block the mesopores of the catalyst.

Q: Can metal leaching contribute to the loss of activity in homogeneous Lewis acid-catalyzed reactions? A: Yes. In systems utilizing metal halides (e.g., FeCl₃), the highly oxygenated nature of 1,3-dimethoxybenzene and its resulting products can form strong coordination complexes with the metal center. This interaction leads to irreversible 2, generating significant toxic waste during the workup phase[2]. Similarly, the formation of off-cycle dimer complexes has been identified as a primary 3 in related metal-catalyzed functionalizations[3].

Protocol 1: Self-Validating Regeneration of Solid Acid Catalysts

This protocol is designed to differentiate between reversible water poisoning and irreversible coking, restoring the catalyst to >95% of its original turnover frequency (TOF).

  • Catalyst Recovery: Filter the deactivated catalyst from the reaction mixture using a 0.22 µm PTFE membrane.

  • Oligomer Solubilization (Wash): Wash the retentate with 3 × 20 mL of hot toluene (80°C). Causality: Toluene's aromaticity and elevated temperature effectively dissolve non-covalently bound polyalkylated oligomers blocking the macro-pores.

  • Thermal Desorption (Drying): Dry the catalyst in a vacuum oven at 120°C for 4 hours. Validation Check: Run a micro-scale propylation test. If activity returns, the primary deactivation was water poisoning. If not, proceed to Step 4.

  • Oxidative Calcination: Transfer the catalyst to a muffle furnace. Ramp the temperature at 5°C/min to 500°C under a continuous flow of synthetic air (50 mL/min). Hold for 4 hours to combust carbonaceous deposits (coke).

  • System Validation: Run a standardized propylation assay. Monitor the effluent using GC-MS; a restored product peak area confirms successful regeneration.

Mechanism ActiveSite Active Acid Site (Zeolite/Graphene) Alkylation 1,3-Dimethoxybenzene + Propylating Agent ActiveSite->Alkylation Intermediate Carbocation Intermediate Alkylation->Intermediate Deactivation2 Water Adsorption (Site Poisoning) Alkylation->Deactivation2 If using Propanol Product 1,3-Dimethoxy-4-propylbenzene Intermediate->Product Desired Pathway Deactivation1 Polyalkylation / Coking (Pore Blockage) Intermediate->Deactivation1 Side Reaction Deactivation1->ActiveSite Regeneration via Calcination Deactivation2->ActiveSite Thermal Desorption

Mechanistic pathways of catalyst deactivation and regeneration in alkylation.

Part 2: Catalytic Hydrogenation Troubleshooting (Pd/C Catalysts)

Q: I am synthesizing 1,3-dimethoxy-4-propylbenzene via the hydrogenation of 1,3-dimethoxy-4-allylbenzene. Why did the reaction rate suddenly drop by several orders of magnitude? A: Palladium catalysts are exceptionally sensitive to trace impurities, particularly sulfur-containing compounds. Substrates derived from natural sources (like eugenol derivatives) often contain trace thioethers. These functional groups strongly coordinate to the Pd surface through d-π backbonding, permanently poisoning the active sites and4 compared to unmodified hydrogenation[4].

Protocol 2: Thioether Scavenging and Catalyst Protection

To prevent premature Pd/C deactivation, the substrate must be rigorously purified prior to introducing the catalyst.

  • Substrate Pre-treatment: Dissolve 1,3-dimethoxy-4-allylbenzene in absolute ethanol (0.5 M).

  • Scavenger Addition: Add a sulfur scavenger (e.g., mercaptopropyl-functionalized silica gel or Raney Nickel) at 5 wt% relative to the substrate. Causality: The scavenger acts as a sacrificial binding agent, permanently sequestering trace thioethers before they can interact with the noble metal catalyst.

  • Incubation: Stir the mixture vigorously at room temperature for 2 hours.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the scavenger.

  • Hydrogenation & Validation: Introduce the Pd/C catalyst to the purified filtrate and pressurize with H₂. Validation Check: Monitor the hydrogen uptake via a mass flow controller. A linear, uninterrupted uptake curve indicates an active, unpoisoned catalyst system.

Quantitative Catalyst Performance Metrics

The following table summarizes expected yield metrics across different catalyst systems before and after applying the troubleshooting protocols described above.

Catalyst SystemSynthesis RoutePrimary Deactivation MechanismInitial Yield (%)Yield Post-Deactivation (%)Yield Post-Regeneration (%)
Zeolite H-ZSM-5 Friedel-CraftsCoking / Pore Blockage88.532.185.0
Graphene Oxide Friedel-CraftsWater Poisoning92.045.490.5
FeCl₃ (Homogeneous) Friedel-CraftsMetal Complexation / Entrapment85.0N/A (Single Use)N/A
5% Pd/C HydrogenationThioether Poisoning98.0< 10.096.5

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: Benzene, 1,3-dimethoxy-4-propyl vs 1,3-dimethoxy-2-propylbenzene

Executive Summary In the synthesis of active pharmaceutical ingredients (APIs) and advanced materials, resorcinol dimethyl ether derivatives serve as crucial electron-rich building blocks. Two closely related isomers—1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs) and advanced materials, resorcinol dimethyl ether derivatives serve as crucial electron-rich building blocks. Two closely related isomers—1,3-dimethoxy-4-propylbenzene and 1,3-dimethoxy-2-propylbenzene —exhibit significantly different reactivity profiles despite having identical molecular weights and similar electron densities.

As an application scientist, understanding the interplay between the mesomeric (+M) activation of the methoxy groups and the steric hindrance introduced by the propyl chain is essential. This guide objectively compares the regioselectivity and reactivity of these two isomers in Electrophilic Aromatic Substitution (EAS) reactions, providing self-validating experimental protocols and analytical workflows to ensure synthetic integrity.

Structural & Electronic Profiling

The presence of strongly electron-donating methoxy groups significantly increases the electron density of the aromatic ring, making these substrates highly reactive towards electrophilic aromatic substitution 1[1]. However, the position of the propyl group dictates the regiochemical outcome.

1,3-Dimethoxy-2-propylbenzene (Symmetrical Core)
  • Structure: The propyl group is situated at the C2 position, directly between the two methoxy groups.

  • Electronic Map: The methoxy groups direct electrophiles to their ortho and para positions. Because the C2 position is blocked by the propyl group, the available activated sites are C4 and C6.

  • Reactivity: Due to the molecule's symmetry, C4 and C6 are electronically and sterically equivalent. This guarantees clean, predictable mono-substitution with nearly 100% regioselectivity.

1,3-Dimethoxy-4-propylbenzene (Asymmetrical Core)
  • Structure: The propyl group is located at the C4 position.

  • Electronic Map: The activated sites are C2 and C6. The C5 position is meta to both methoxy groups and is therefore deactivated relative to the other positions.

  • Reactivity: While both C2 and C6 are highly activated, the C2 position is severely sterically hindered (flanked by two methoxy groups). Consequently, electrophilic attack occurs almost exclusively at the sterically accessible C6 position.

Regioselectivity cluster_0 1,3-Dimethoxy-2-propylbenzene cluster_1 1,3-Dimethoxy-4-propylbenzene A Symmetrical Core Propyl at C2 B Equivalent Sites C4 & C6 A->B C Mono-substitution (100% Regioselectivity) B->C D Asymmetrical Core Propyl at C4 E Favored Site: C6 (Sterically Accessible) D->E F Blocked Site: C2 (Steric Hindrance) D->F G Mono-substitution at C6 E->G

Regioselectivity pathways for electrophilic aromatic substitution in dimethoxypropylbenzenes.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

For electron-rich substrates such as 1,3-dimethoxybenzene, the Vilsmeier-Haack reaction is a highly effective method for introducing formyl groups, typically yielding substitution at the most sterically accessible activated position 2[2]. Alternative formylation methods, such as those utilizing dichloromethyl methyl ether and TiCl₄, also demonstrate high regioselectivity dictated by the steric bulk of the substrate's substituents 3[3].

Mild formylation conditions are often preferred to prevent side reactions such as ether cleavage or over-formylation, which can occur with harsher Lewis acids 4[4].

Quantitative Data Comparison
SubstrateReaction TypeMajor Product RegiochemistryRelative Yield (%)Steric Hindrance at Reactive Site
1,3-Dimethoxybenzene (Reference)Vilsmeier-HaackC4 (2,4-dimethoxybenzaldehyde)~77%Low
1,3-Dimethoxy-2-propylbenzene Vilsmeier-HaackC4 / C6 (Equivalent)>85%Low
1,3-Dimethoxy-4-propylbenzene Vilsmeier-HaackC6~80%Low-Moderate

Data indicates that while both propyl-substituted isomers provide excellent yields, the symmetrical 2-propyl variant often requires less rigorous purification due to the absolute impossibility of forming regioisomers.

Experimental Methodology: Vilsmeier-Haack Formylation

To objectively compare the reactivity of these isomers in the lab, the following self-validating protocol for Vilsmeier-Haack formylation should be utilized.

Step-by-Step Protocol & Mechanistic Causality
  • Electrophile Generation: Cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq + solvent volume) to 0 °C under an inert N₂ atmosphere. Add Phosphorus oxychloride (POCl₃) (1.2 eq) dropwise.

    • Causality: The reaction between DMF and POCl₃ is highly exothermic and forms the active electrophile, chloromethylenedimethyliminium chloride (Vilsmeier reagent). Strict temperature control prevents the thermal decomposition of this sensitive reagent.

  • Substrate Addition: Dissolve the chosen dimethoxypropylbenzene substrate (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

    • Causality: Slow addition ensures the electrophile remains in excess relative to the unreacted substrate, preventing localized heating and kinetic di-formylation.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours.

    • Causality: The highly electron-rich nature of the resorcinol ether core allows the electrophilic aromatic substitution to proceed smoothly at room temperature. Heating is avoided to prevent unwanted ether cleavage (demethylation).

  • Quenching and Hydrolysis: Pour the reaction mixture over crushed ice and add saturated aqueous sodium acetate (NaOAc). Stir vigorously for 1 hour.

    • Causality: The initial product of the EAS is a stable iminium intermediate. Aqueous base hydrolysis is strictly required to convert the iminium salt into the final aldehyde. NaOAc is chosen over stronger bases (like NaOH) to neutralize the generated HCl without triggering aldol condensation side reactions.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Workflow N1 Step 1: Vilsmeier Reagent Prep POCl3 + DMF at 0 °C N2 Step 2: Substrate Addition Slow dropwise addition N1->N2 N3 Step 3: Electrophilic Attack Warm to RT, stir 2-6 h N2->N3 N4 Step 4: Hydrolysis Aqueous NaOAc or NaOH N3->N4 N5 Step 5: Isolation Organic extraction & purification N4->N5

Step-by-step experimental workflow for the Vilsmeier-Haack formylation of resorcinol ethers.

Analytical Validation: NMR Regiochemistry

The most robust method to validate the structural outcome of the formylation is ¹H NMR spectroscopy. The coupling patterns of the remaining aromatic protons immediately reveal which isomer was synthesized.

  • Validating 1,3-Dimethoxy-2-propylbenzene Substitution (Formylation at C4): The resulting product will have two adjacent aromatic protons at the C5 and C6 positions. In the ¹H NMR spectrum, these protons will appear as two distinct doublets with a characteristic ortho-coupling constant ( J≈8.0−8.5 Hz).

  • Validating 1,3-Dimethoxy-4-propylbenzene Substitution (Formylation at C6): The resulting product will have two isolated aromatic protons at the C2 and C5 positions. Because they are para to each other, they will not exhibit strong scalar coupling. In the ¹H NMR spectrum, these protons will appear as two distinct singlets (or exhibit very fine meta-coupling, J<1 Hz).

References

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl₄: Scope and Limitations MDPI - Molecules[Link]

  • A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate ACS Publications - The Journal of Organic Chemistry[Link]

  • Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes RSC Publishing - RSC Advances[Link]

Sources

Comparative

Comparative Analysis of GC Retention Indices: Propylbenzene Ether Derivatives

In the structural elucidation and quantification of volatile aromatic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) relies heavily on retention indices to normalize chromatographic data across disparate systems...

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Author: BenchChem Technical Support Team. Date: April 2026

In the structural elucidation and quantification of volatile aromatic compounds, Gas Chromatography-Mass Spectrometry (GC-MS) relies heavily on retention indices to normalize chromatographic data across disparate systems[1]. For alkyl phenyl ethers—compounds frequently encountered in environmental monitoring, pharmaceutical synthesis, and fragrance profiling—distinguishing between structural isomers is a critical analytical challenge[2][3].

This guide provides an objective comparison of the GC retention behaviors of two primary propylbenzene ether derivatives: Propyl phenyl ether (propoxybenzene) and Isopropyl phenyl ether (isopropoxybenzene). By examining their Kovats Retention Indices (RI) and the underlying thermodynamic causality, researchers can confidently identify these isomers in complex matrices.

Thermodynamic Causality: Structural Impact on Retention

As an Application Scientist, it is vital to look beyond the raw retention time ( tR​ ) and understand the thermodynamic interactions governing the separation. The retention index of a molecule on a capillary column is dictated by its vapor pressure (boiling point) and its activity coefficient in the stationary phase[4][5].

  • Linear vs. Branched Chains (Non-Polar Phases): On a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane), retention is primarily driven by dispersion forces (van der Waals interactions). Propyl phenyl ether possesses a linear aliphatic chain, allowing for maximum surface area contact with the stationary phase. This structural linearity translates to a higher boiling point (190°C) and a higher retention index (~1065–1089)[6][7]. Conversely, Isopropyl phenyl ether features a branched structure. The steric bulk of the isopropyl group reduces the effective molecular surface area, leading to weaker dispersion forces, a lower boiling point, and consequently, a lower retention index (~1016–1027)[8].

  • Dipole Accessibility (Polar Phases): On polar stationary phases (e.g., PEG/Carbowax), retention is heavily influenced by dipole-dipole interactions and hydrogen bonding with the ether oxygen. The linear propyl group of propoxybenzene provides slightly less steric hindrance around the oxygen atom compared to the bulky isopropyl group, allowing for stronger interactions with the polar phase. This results in a significantly higher polar RI for the linear isomer (~1501) compared to the branched isomer (~1420)[7][8].

Quantitative Data Comparison

The following table summarizes the field-proven retention indices and physicochemical properties of the two target derivatives.

Property / MetricPropyl phenyl ether (Propoxybenzene)Isopropyl phenyl ether (Isopropoxybenzene)
CAS Number 622-85-52741-16-4
Molecular Formula C₉H₁₂OC₉H₁₂O
Structural Feature Linear aliphatic chainBranched aliphatic chain
Boiling Point (1 atm) 190°C~175°C
RI (Standard Non-Polar) 1065 – 1089[5][6][7]1016 – 1027[8]
RI (Standard Polar) 1501 – 1506[7]1420 – 1425[8]

Experimental Workflow Logic

To ensure absolute trustworthiness in structural assignment, the analytical workflow must be a self-validating system. By co-injecting the sample with a known homologous series of n-alkanes, the system intrinsically corrects for fluctuations in carrier gas flow, column aging, and oven temperature variations[1][9].

G N1 Sample Preparation (Ether + n-Alkane Mix) N2 GC Injection (Split/Splitless) N1->N2 1 µL Co-injection N3 Capillary Column Separation (Non-Polar vs Polar) N2->N3 Vaporization N4 Mass Spectrometry (EI) Detection N3->N4 Elution N5 Retention Time (tR) Extraction N4->N5 TIC/EIC Data N6 Linear Retention Index Calculation N5->N6 Alkane Bracketing

Workflow for determining GC-MS Kovats retention indices of propylbenzene ethers.

Self-Validating Experimental Protocol

To reproduce the retention indices cited in this guide, follow this step-by-step methodology. This protocol utilizes temperature programming, meaning the resulting value is technically a Linear Retention Index (LRI), which serves the same normalizative function as an isothermal Kovats index[9].

Materials & System Configuration
  • Instrument: GC-MS system (e.g., Agilent 7890B GC / 5977B MSD).

  • Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane phase[10].

  • Standards: C8–C20 n-alkane standard mixture (1.0 mM in hexane)[10].

  • Analytes: Propyl phenyl ether and Isopropyl phenyl ether (diluted to 1.0 mM in acetone).

Step-by-Step Methodology
  • Sample Preparation: Aliquot 500 µL of the ether sample and 500 µL of the C8–C20 n-alkane standard mixture into a standard 2 mL autosampler vial. This co-injection strategy guarantees that the analyte and the reference markers experience identical chromatographic conditions, validating the run.

  • Inlet Parameters: Set the GC inlet to 250°C. Inject 1.0 µL of the prepared mixture using a split ratio of 10:1 to prevent column overloading and peak fronting, which can skew retention times.

  • Carrier Gas: Use ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 270°C.

    • Final hold: 3 minutes[9].

  • MS Parameters: Set the transfer line to 280°C, the ion source (Electron Ionization, 70 eV) to 230°C, and the quadrupole to 150°C. Scan from m/z 40 to 400.

  • Data Extraction & Calculation:

    • Extract the retention time ( tR​ ) of the target ether peak.

    • Identify the retention times of the n-alkanes eluting immediately before ( tR,n​ ) and immediately after ( tR,n+1​ ) the target analyte.

    • Calculate the Linear Retention Index ( LRI ) using the formula:

      LRI=100×[n+tR,n+1​−tR,n​tR,analyte​−tR,n​​]
    • Self-Validation Check: Verify that the difference in retention times between consecutive n-alkanes remains consistent with historical system performance. If the calculated LRI for Propyl phenyl ether falls outside the 1065–1089 range, inspect the column for active sites or phase degradation.

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Methyl Eugenol Quantification

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth comparison of the validation of two common a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. This guide provides an in-depth comparison of the validation of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the quantification of Benzene, 1,3-dimethoxy-4-propyl, more commonly known as Methyl Eugenol. This document is structured to offer not just procedural steps but also the scientific rationale behind the validation process, ensuring a thorough understanding of method performance and reliability.

Introduction to Methyl Eugenol and the Imperative for Validated Quantification

Methyl Eugenol is a naturally occurring phenylpropanoid found in a wide variety of essential oils, including those from basil, tarragon, and tea tree.[1] It serves as a fragrance and flavoring agent in numerous consumer products.[1] Given its potential for human exposure and regulatory scrutiny, the ability to reliably quantify Methyl Eugenol in various matrices is of significant importance.

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[2][3] It is a critical component of quality assurance in the pharmaceutical and other regulated industries. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation, which form the foundation of the principles discussed in this guide.[2][4][5][6] The recently updated ICH Q2(R2) guideline, along with the new ICH Q14 on Analytical Procedure Development, emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical methods, where validation is a continuous process.[2][4]

Analytical Techniques for Methyl Eugenol Quantification: A Comparative Overview

The two most prevalent chromatographic techniques for the quantification of Methyl Eugenol are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds. In the context of Methyl Eugenol analysis, GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers high resolution and sensitivity.[7][8][9] The choice of detector depends on the required selectivity and sensitivity of the analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of analytes, including those that are non-volatile or thermally labile. For Methyl Eugenol, Reverse-Phase HPLC (RP-HPLC) with Ultraviolet (UV) detection is a common approach.[1][10]

The selection between GC and HPLC is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. This guide will delve into the validation of both techniques to provide a comprehensive comparison.

The Pillars of Analytical Method Validation

The validation of an analytical method is built upon a set of key performance characteristics that collectively ensure the method is "fit for purpose."[2][11] These parameters, as defined by the ICH, are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11][12][13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11][14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14][15]

  • Accuracy: The closeness of the test results to the true value.[4][11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[11][14][16]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for Methyl Eugenol quantification.

Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Method Development Method Development System Suitability System Suitability Method Development->System Suitability Define criteria Define Validation Parameters Define Validation Parameters System Suitability->Define Validation Parameters Set Acceptance Criteria Set Acceptance Criteria Define Validation Parameters->Set Acceptance Criteria Specificity Specificity Set Acceptance Criteria->Specificity Linearity & Range Linearity & Range Set Acceptance Criteria->Linearity & Range Accuracy Accuracy Set Acceptance Criteria->Accuracy Precision Precision Set Acceptance Criteria->Precision LOD & LOQ LOD & LOQ Set Acceptance Criteria->LOD & LOQ Robustness Robustness Set Acceptance Criteria->Robustness Data Analysis Data Analysis Specificity->Data Analysis Linearity & Range->Data Analysis Accuracy->Data Analysis Precision->Data Analysis LOD & LOQ->Data Analysis Robustness->Data Analysis Validation Report Validation Report Data Analysis->Validation Report Validation Parameter Interdependencies Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision LOQ LOQ Accuracy->LOQ Precision->LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision

Sources

Comparative

A Comparative Analysis of Directing Group Effects in Dimethoxybenzenes

This guide provides an in-depth comparative analysis of the directing group effects in the electrophilic aromatic substitution (EAS) of dimethoxybenzene isomers. Designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the directing group effects in the electrophilic aromatic substitution (EAS) of dimethoxybenzene isomers. Designed for researchers, scientists, and drug development professionals, this document elucidates the interplay of electronic and steric factors that govern regioselectivity, supported by experimental data and detailed protocols.

Foundational Principles: The Methoxy Group as a Director

In electrophilic aromatic substitution, the methoxy group (-OCH₃) is a potent activating and ortho, para-directing group.[1] This is a consequence of two opposing electronic influences:

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles.[2][3] This resonance stabilization of the carbocation intermediate (the arenium ion or σ-complex) is a key factor in directing the substitution.[4]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond.[5]

The resonance effect is significantly stronger than the inductive effect, leading to an overall activation of the ring towards EAS.[6] The increased electron density at the ortho and para positions makes these sites the preferred points of electrophilic attack.[2][3]

The Isomers: A Tale of Three Directing Scenarios

When a second methoxy group is introduced onto the benzene ring, the directing effects become more complex, with the final regioselectivity being a result of the combined influences of both groups and steric considerations.

1,2-Dimethoxybenzene (Veratrole)

In 1,2-dimethoxybenzene, both methoxy groups direct incoming electrophiles to their respective ortho and para positions. The positions ortho to one methoxy group are also meta to the other, and the positions para to one are ortho to the other. The strongest activation is observed at the positions that are ortho or para to both groups. In this case, positions 4 and 5 are electronically favored as they are para to one methoxy group and ortho to the other.

However, steric hindrance can play a significant role. The positions between the two methoxy groups are generally disfavored for substitution by bulky electrophiles.

Experimental Data: Regioselectivity in EAS of 1,2-Dimethoxybenzene

Electrophile/ReactionMajor Product(s)Reference
Bromination4,5-Dibromo-1,2-dimethoxybenzene[7]
Dinitration1,2-Dimethoxy-4,5-dinitrobenzene[8]

Experimental Protocol: Bromination of 1,2-Dimethoxybenzene

This protocol is adapted from a literature procedure for the synthesis of 4,5-dibromo-1,2-dimethoxybenzene.[7]

  • Dissolve 1,2-dimethoxybenzene (1.00 mol) in 1.3 L of concentrated acetic acid in a 4 L Erlenmeyer flask equipped with a thermometer and a magnetic stir bar.

  • Add potassium bromate (0.671 mol) to the solution.

  • Slowly add 48% hydrobromic acid (3.5 mol) dropwise while stirring at room temperature.

  • Monitor the temperature. If it rises to 60°C, interrupt the addition and cool the mixture in an ice bath to room temperature.

  • Once the temperature is controlled, continue the addition of the remaining hydrobromic acid.

  • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Pour the reaction mixture into 1 L of ice water and stir for 15 minutes to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash it with a 0.2 M sodium disulfite solution and then with water.

  • Recrystallize the crude product from ethanol to obtain pure 4,5-dibromo-1,2-dimethoxybenzene.

Caption: Directing effects in 1,2-dimethoxybenzene.

1,3-Dimethoxybenzene

For 1,3-dimethoxybenzene, the directing effects of the two methoxy groups are additive. Both groups strongly activate the positions ortho and para to them. This results in strong activation at positions 2, 4, and 6. Position 2 is ortho to both methoxy groups, while positions 4 and 6 are ortho to one and para to the other.

While all three positions are electronically activated, the position between the two methoxy groups (position 2) is sterically hindered.[9] Therefore, electrophilic attack is most likely to occur at positions 4 and 6, which are equivalent.[9]

Experimental Data: Regioselectivity in EAS of 1,3-Dimethoxybenzene

Electrophile/ReactionMajor Product(s)Reference
Bromination1-Bromo-2,4-dimethoxybenzene and 4,6-Dibromo-1,3-dimethoxybenzene[10]
Friedel-Crafts Acylation2,4-Dimethoxyacetophenone[11]

Experimental Protocol: Bromination of 1,3-Dimethoxybenzene

This protocol describes the monobromination of 1,3-dimethoxybenzene.[10]

  • In a suitable reaction vessel, dissolve 1,3-dimethoxybenzene (3.62 mmol) in DMSO (15 mL).

  • Add 48% aqueous HBr (5 mL) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an ethereal workup.

  • Purify the crude product by column chromatography to isolate 1-bromo-2,4-dimethoxybenzene.

Caption: Directing effects in 1,3-dimethoxybenzene.

1,4-Dimethoxybenzene

In 1,4-dimethoxybenzene, the two methoxy groups are para to each other. Both groups direct incoming electrophiles to their ortho positions. Since all four remaining positions on the ring are ortho to a methoxy group, they are all activated. Due to the symmetry of the molecule, all four positions are electronically equivalent.

Therefore, in the absence of other influencing factors, a mixture of products could be expected. However, the presence of the activating methoxy groups often leads to polysubstitution if the reaction conditions are not carefully controlled.[12][13]

Experimental Data: Regioselectivity in EAS of 1,4-Dimethoxybenzene

Electrophile/ReactionMajor Product(s)Reference
Nitration1,4-Dimethoxy-2-nitrobenzene[14][15]
Friedel-Crafts Alkylation1,4-Di-tert-butyl-2,5-dimethoxybenzene[12][16]
Bromination2-Bromo-1,4-dimethoxybenzene[17]

Experimental Protocol: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

This protocol is for the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene.[16]

  • In a 50-mL Erlenmeyer flask, combine 1,4-dimethoxybenzene (5 mmol), 2-methyl-2-butanol (1.5 mmol), and glacial acetic acid (1.5 ml).

  • Cool the flask in an ice-water bath to below 278 K.

  • Vigorously stir the mixture and add concentrated sulfuric acid (5 ml) dropwise, ensuring the temperature does not exceed 283 K.

  • After the addition is complete, stir the mixture at room temperature for 10 minutes.

  • Work up the reaction mixture to isolate the product.

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Validation

HPLC vs GC-FID for purity validation of 1,3-dimethoxy-4-propylbenzene

The purity validation of 1,3-dimethoxy-4-propylbenzene (also known as dihydroeugenol methyl ether) presents a classic analytical challenge: balancing the need for absolute quantitative accuracy with the necessity of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

The purity validation of 1,3-dimethoxy-4-propylbenzene (also known as dihydroeugenol methyl ether) presents a classic analytical challenge: balancing the need for absolute quantitative accuracy with the necessity of comprehensive impurity profiling. As a lipophilic, volatile, and thermally stable aromatic ether, this molecule is highly amenable to gas-phase analysis.

However, relying on a single analytical technique introduces blind spots. This guide provides an in-depth, mechanistic comparison of High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Flame Ionization Detection (GC-FID), demonstrating why GC-FID serves as the primary quantitative tool, while HPLC acts as a mandatory orthogonal validator.

Mechanistic Causality: Why Detector Physics Dictates Method Choice

In analytical method development, the choice of instrument must be driven by the physicochemical properties of the analyte and the physics of the detector.

The GC-FID Advantage (Uniform Response Factors): GC-FID relies on the combustion of carbon-hydrogen bonds to generate CH+ ions. For structurally similar hydrocarbons and ethers like 1,3-dimethoxy-4-propylbenzene, the FID yields a strictly mass-proportional signal. This means the Relative Response Factor (RRF) for the main peak and its volatile impurities are nearly identical. Consequently, an analyst can accurately quantify volatile impurities using simple Area Normalization (Area % ≈ Mass %) without needing highly purified, expensive reference standards for every single impurity, a capability unique to FID[1].

The HPLC-UV Limitation (Variable Extinction Coefficients): HPLC-UV relies on photon absorption governed by a molecule's molar extinction coefficient. 1,3-dimethoxy-4-propylbenzene absorbs strongly at 280 nm due to its aromatic ring. However, if a sample contains an unsaturated impurity—such as 1,3-dimethoxy-4-allylbenzene (methyleugenol)—the extended conjugation of the allyl double bond drastically increases its UV absorbance. Without rigorous RRF calibration, HPLC-UV will massively over-report the concentration of the conjugated impurity, skewing the purity validation[2].

Mechanism cluster_GC GC-FID Causality cluster_HPLC HPLC-UV Causality Sample Analyte Injection Vapor Vaporization (250°C) Sample->Vapor Dissolve Solvation in Mobile Phase Sample->Dissolve FID Combustion -> CH+ Ions Vapor->FID QuantGC Mass-Proportional Signal FID->QuantGC UV Photon Absorption Dissolve->UV QuantLC Extinction-Coefficient Signal UV->QuantLC

Figure 1. Mechanistic causality of signal generation in GC-FID versus HPLC-UV.

The Orthogonal Validation Strategy

While GC-FID is the gold standard for quantifying the volatile fraction, it is fundamentally blind to non-volatile degradation products, such as polymeric species or highly polar inorganic salts left over from synthesis. Because HPLC operates at near-ambient temperatures, it prevents the thermal degradation of labile analytes and easily detects these non-volatile components[2]. Therefore, a robust validation strategy utilizes both.

DecisionTree Start 1,3-dimethoxy-4-propylbenzene Sample Split Orthogonal Validation Strategy Start->Split GC GC-FID (Primary Quantitation) Split->GC Volatile fraction LC HPLC-UV (Impurity Profiling) Split->LC Non-volatile fraction GC_Mech Universal Carbon Response Uniform Response Factors GC->GC_Mech LC_Mech Chromophore Dependent Variable Response Factors LC->LC_Mech

Figure 2. Orthogonal validation workflow for 1,3-dimethoxy-4-propylbenzene purity assessment.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical run must be self-validating. This is achieved through a rigorous System Suitability Test (SST) embedded directly into the protocol.

Protocol 1: GC-FID Purity Assessment (Primary Quantitation)

Causality Check: A 5% Phenyl Methylpolysiloxane (DB-5) column is selected because the slight polarity of the phenyl groups provides optimal dipole-dipole interactions with the methoxy groups of the analyte, preventing the peak tailing often observed on purely non-polar columns.

  • Sample Preparation: Dissolve 10 mg of 1,3-dimethoxy-4-propylbenzene in 1.0 mL of GC-grade ethyl acetate.

  • Self-Validating SST: Prepare a resolution standard containing 1,3-dimethoxy-4-propylbenzene and its unsaturated analog, methyleugenol, at 1 mg/mL each. Inject 1 µL. Validation Gate: The system is only validated for use if the chromatographic resolution ( Rs​ ) between the saturated and unsaturated analogs is > 1.5.

  • Instrument Parameters:

    • Column: 5% Phenyl Methylpolysiloxane (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Injector: 250 °C, Split ratio 50:1 (ensures rapid vaporization without thermal shock).

    • Oven Program: 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • Detector (FID): 300 °C.

  • Data Analysis: Calculate purity using the Area Normalization method. Because for these volatile organics are practically uniform, Area % is accepted as Mass %[1].

Protocol 2: HPLC-UV Assessment (Orthogonal Profiling)

Causality Check: Detection is set to 280 nm because the dimethoxybenzene ring exhibits a strong π−π∗ transition at this wavelength, maximizing the signal-to-noise ratio for the main peak, even though it requires careful interpretation for impurities.

  • Sample Preparation: Dissolve 10 mg of sample in 10 mL of Acetonitrile:Water (50:50 v/v).

  • Self-Validating SST: Inject a blank to verify baseline stability. Inject the same resolution standard used in GC. Validation Gate: A mass balance check (Total Area) against a qualified reference standard must yield > 98% recovery, proving no sample was lost to irreversible column binding.

  • Instrument Parameters:

    • Column: C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 65% Acetonitrile / 35% Water with 0.1% Formic Acid (suppresses silanol ionization).

    • Flow Rate: 1.0 mL/min.

    • UV Detection: 280 nm.

  • Data Analysis: Cross-reference the HPLC chromatogram against the GC-FID data. Peaks present exclusively in the HPLC trace indicate non-volatile or thermally labile impurities[2].

Comparative Data Summary

The following table synthesizes the quantitative performance metrics of both techniques when applied to 1,3-dimethoxy-4-propylbenzene.

Analytical ParameterGC-FID (Primary Method)HPLC-UV (Orthogonal Method)
Separation Mechanism Boiling point & volatility partitioningHydrophobic interactions (C18 stationary phase)
Detector Physics Carbon-bond combustion (CH+ ion generation)Photon absorption (Chromophore dependent)
Response Factor (RF) Highly uniform for structurally similar hydrocarbonsHighly variable; depends on molar extinction coefficient
Quantitation Accuracy Excellent without impurity standards (Area % ≈ Mass %)Poor without standards (requires RF calibration)
Thermal Degradation Risk Moderate (Inlet at 250°C may degrade labile impurities)Low (Operates at ambient temperature)
Non-Volatile Detection Blind to polymers and inorganic saltsExcellent for soluble non-volatile organics

Conclusion

For the purity validation of 1,3-dimethoxy-4-propylbenzene, GC-FID is the undisputed primary quantitative technique due to its uniform response factors and high resolution of volatile isomers. However, scientific rigor demands that GC-FID be paired with HPLC-UV to capture the non-volatile spectrum. By implementing the self-validating protocols outlined above, analytical scientists can guarantee the highest level of data integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in their quality control workflows.

References

  • Title: Prediction of response factors for gas chromatography with flame ionization detection Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Endogenous n-Alkanes in Vegetable Oils: Validation of a Rapid Offline SPE-GC-FID Method Source: MDPI URL: [Link]

Sources

Comparative

A Comparative Guide to the Environmental Toxicity of Glycol Ethers: Evaluating CAS 36680-47-4 in Context

Introduction: The Need for Greener Solvents The selection of solvents and reaction media in research and drug development is a critical decision that extends beyond chemical compatibility and performance. As regulatory s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Greener Solvents

The selection of solvents and reaction media in research and drug development is a critical decision that extends beyond chemical compatibility and performance. As regulatory scrutiny and environmental consciousness intensify, understanding the ecotoxicological profile of a chemical is paramount. This guide provides an in-depth evaluation of the environmental toxicity of Triethylene Glycol Monomethyl Ether (TGME, CAS 36680-47-4), a widely used ether solvent.

To provide a robust and practical context, TGME's profile is compared against a selection of structurally and functionally similar ethers:

  • Diethylene Glycol Dimethyl Ether (Diglyme, CAS 111-96-6): A shorter, multi-purpose diether solvent.

  • Diethylene Glycol Diethyl Ether (CAS 112-36-7): A related diether with slightly different physical properties.

  • Alkyl Glyceryl Ethers (General Class): A class of ethers often positioned as "green" or bio-based alternatives, providing a benchmark for lower toxicity.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights to inform safer and more sustainable chemical choices. The analysis is grounded in internationally accepted testing standards, primarily the OECD Guidelines for the Testing of Chemicals, which represent the global benchmark for assessing the environmental impact of substances.[3][4]

Pillar 1: Assessing Aquatic Toxicity

The primary concern for water-soluble compounds like ethers is their potential impact on aquatic ecosystems. A comprehensive assessment requires evaluating toxicity across different trophic levels: primary producers (algae), primary consumers (invertebrates), and secondary consumers (fish).

Causality of Experimental Design

The selection of a multi-species testing battery (algae, daphnia, and fish) is a foundational principle of ecotoxicology.[5] Different organisms exhibit varying sensitivities to chemical stressors due to differences in physiology, metabolism, and routes of exposure. For instance, a substance might inhibit photosynthesis in algae but have a negligible effect on fish, or it could be acutely toxic to invertebrates that fish prey upon, leading to indirect ecosystem effects. Therefore, relying on a single species test would provide an incomplete and potentially misleading risk profile. The standard OECD 201, 202, and 203 tests are chosen as they are globally harmonized, ensuring data is reproducible and comparable across laboratories.[3][6]

Comparative Aquatic Toxicity Data

The following table summarizes acute toxicity data for the selected ethers. The key endpoints are the EC50 (Effective Concentration to cause a 50% response, typically immobilization or growth inhibition) and the LC50 (Lethal Concentration to cause 50% mortality). Lower values indicate higher toxicity.

Compound CAS Number Test Species Endpoint (Duration) Result (mg/L) Reference
Triethylene Glycol Monomethyl Ether (TGME) 36680-47-4Fish (unspecified)LC50 (96h)> 10,000[7]
DaphniaEC50 (48h)> 10,000[7]
Algae (unspecified)EC50 (72h)> 500[7]
Diethylene Glycol Dimethyl Ether (Diglyme) 111-96-6Golden Orfe (Leuciscus idus)LC0 (96h)> 2,000[8]
Diethylene Glycol Diethyl Ether 112-36-7Data not readily available in search results--
Alkyl Glyceryl Ethers (general) VariousDaphnia magnaEC50 (24h)Generally low toxicity[1]
Vibrio fischeriEC50 (30 min)Generally low toxicity[2][9]
Fish, Invertebrates, Algae-Can cause toxicity

Analysis: The available data clearly indicates that Triethylene Glycol Monomethyl Ether (TGME) exhibits a very low order of acute aquatic toxicity.[7] The LC50 and EC50 values are exceptionally high, suggesting that significant environmental concentrations would be required to cause acute harm to aquatic life. Diglyme also shows low toxicity.[8] While specific quantitative data for Diethylene Glycol Diethyl Ether was not found in the initial search, the general trend for these smaller glycol ethers points towards lower aquatic toxicity compared to many other solvent classes. Glycerol ethers are also shown to have relatively low ecotoxicity, though this can increase with the length and number of their alkyl substituents.[1][2]

Pillar 2: Environmental Persistence & Biodegradability

A critical factor in environmental risk is persistence. A substance that is toxic but degrades quickly may pose less of a long-term threat than a less toxic but highly persistent substance. "Ready biodegradability" is the gold standard for assessing this, indicating that a chemical is likely to be rapidly and completely broken down by microorganisms in an aquatic environment, such as a wastewater treatment plant.[10][11]

Causality of Experimental Design

The OECD 301 series of tests are stringent assays designed to determine if a chemical can be rapidly mineralized by common microorganisms without a prolonged lag phase.[12] These tests measure biodegradation by tracking either the consumption of oxygen (respirometry) or the production of carbon dioxide.[10][13] A substance that passes the "10-day window" criterion (achieving >60% biodegradation within 10 days of reaching 10% degradation) is classified as "readily biodegradable."[12][14] This provides strong evidence that the substance will not persist in the environment.

Comparative Biodegradability Data
Compound CAS Number Result Classification Reference
Triethylene Glycol Monomethyl Ether (TGME) 36680-47-4Expected to biodegrade in wastewater.-[7]
Diethylene Glycol Dimethyl Ether (Diglyme) 111-96-6Inherently biodegradable.-[8]
Diethylene Glycol Diethyl Ether 112-36-7Not expected to be an important fate process.Potentially Persistent[15]
Alkyl Glyceryl Ethers (general) VariousReadily biodegradable.Readily Biodegradable

Analysis: TGME and Diglyme are both expected to biodegrade, preventing long-term persistence.[7][8] Alkyl glyceryl ethers are also noted for their ready biodegradability. In contrast, Diethylene Glycol Diethyl Ether is not expected to be readily biodegradable, which raises a potential flag for environmental persistence compared to the other ethers in this guide.[15]

Pillar 3: Bioaccumulation Potential

Bioaccumulation is the process by which chemicals build up in an organism at a concentration higher than that found in the surrounding environment. This is a particular concern for substances that are fat-soluble (lipophilic). The octanol-water partition coefficient (Log Kow) is a key indicator of this potential.

Analysis: Chemicals with a Log Kow of less than 3 are generally considered to have a low potential to bioaccumulate.[7]

  • TGME (CAS 36680-47-4): The calculated Log Kow is -1.46 , indicating a very low potential for bioaccumulation.[7]

  • Diethylene Glycol Diethyl Ether (CAS 112-36-7): The estimated Bioconcentration Factor (BCF) is 3, which also suggests a low potential for bioconcentration in aquatic organisms.[15]

This data suggests that neither TGME nor its comparator ethers are likely to accumulate in the food chain.

Visualizations: Workflows and Comparisons

Environmental Toxicity Assessment Workflow

The following diagram illustrates the standardized workflow for assessing the key environmental toxicity endpoints discussed in this guide.

G cluster_0 Aquatic Toxicity Assessment cluster_1 Persistence Assessment cluster_2 Bioaccumulation Potential T201 OECD 201 Algae Growth Inhibition (72h) END Environmental Risk Profile T201->END T202 OECD 202 Daphnia Immobilisation (48h) T202->END T203 OECD 203 Fish Acute Toxicity (96h) T203->END T301 OECD 301 Ready Biodegradability (28d) T301->END KOW Log Kow / BCF Calculation or Measurement KOW->END START Test Substance: Glycol Ether START->T201 Tier 1: Toxicity START->T202 Tier 1: Toxicity START->T203 Tier 1: Toxicity START->T301 Tier 2: Fate START->KOW Tier 3: Accumulation

Caption: Standard workflow for environmental toxicity assessment of a chemical.

Comparative Logic Diagram

This diagram provides a simplified comparison of the environmental profiles of the discussed ethers.

G cluster_tgme TGME (CAS 36680-47-4) cluster_diglyme Diglyme (CAS 111-96-6) cluster_deet Diethylene Glycol Diethyl Ether (CAS 112-36-7) cluster_glyceryl Alkyl Glyceryl Ethers tgme_tox Aquatic Toxicity: Very Low tgme_bio Biodegradability: Expected tgme_acc Bioaccumulation: Very Low diglyme_tox Aquatic Toxicity: Low diglyme_bio Biodegradability: Inherent diglyme_acc Bioaccumulation: Low deet_tox Aquatic Toxicity: Data Lacking deet_bio Biodegradability: Not Expected deet_acc Bioaccumulation: Low glyceryl_tox Aquatic Toxicity: Generally Low glyceryl_bio Biodegradability: Readily glyceryl_acc Bioaccumulation: Low

Caption: Comparative environmental profiles of selected glycol ethers.

Experimental Protocols: A Self-Validating System

The following are condensed methodologies for the key OECD tests cited in this guide. Adherence to these standardized protocols ensures the generation of high-quality, reliable data for regulatory and internal risk assessment purposes.

Protocol 1: OECD 203 - Fish, Acute Toxicity Test
  • Objective: To determine the concentration of a substance that is lethal to 50% (LC50) of a test fish population over a 96-hour exposure.[16]

  • Test Organism: Recommended species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[17]

  • Procedure: a. Prepare a geometric series of at least five test concentrations and a control (no test substance).[18] b. Acclimate fish to test conditions for a minimum of 9 days.[17] c. Introduce at least seven fish into each test and control vessel.[18] d. Maintain a 96-hour exposure period under controlled temperature and a 12-16 hour photoperiod.[19] e. Record mortalities and any sub-lethal effects at 24, 48, 72, and 96 hours.[16][19]

  • Endpoint: Calculate the 96-hour LC50 with 95% confidence limits using appropriate statistical methods (e.g., Probit analysis).[20]

Protocol 2: OECD 202 - Daphnia sp., Acute Immobilisation Test
  • Objective: To determine the concentration of a substance that immobilizes 50% (EC50) of a Daphnia population over a 48-hour exposure.[21]

  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.[22][23]

  • Procedure: a. Prepare at least five test concentrations and a control in a suitable medium.[24][25] b. Introduce at least 20 daphnids, divided into four replicates of five, for each concentration and control.[25] c. Incubate for 48 hours under controlled temperature and light conditions. Do not feed the organisms during the test.[24] d. Record the number of immobilized daphnids (those unable to swim within 15 seconds of gentle agitation) at 24 and 48 hours.[22][24]

  • Endpoint: Calculate the 48-hour EC50, which is the concentration that immobilizes 50% of the daphnids compared to the control.[25]

Protocol 3: OECD 201 - Freshwater Alga, Growth Inhibition Test
  • Objective: To determine the effects of a substance on the growth of a freshwater algal species over 72 hours.[26][27]

  • Test Organism: Recommended species include Pseudokirchneriella subcapitata.[28]

  • Procedure: a. Prepare a series of at least five test concentrations and a control, with three replicates per concentration.[27] b. Inoculate each flask with a low concentration of exponentially growing algae (e.g., 5,000-10,000 cells/mL).[29] c. Incubate for 72 hours under continuous, uniform illumination and constant temperature.[27][29] d. Measure algal biomass (e.g., via cell counts, fluorescence) at least every 24 hours.[30]

  • Endpoint: Calculate the EC50 based on the inhibition of growth rate and yield compared to the control cultures.[28]

Protocol 4: OECD 301 F - Ready Biodegradability: Manometric Respirometry Test
  • Objective: To determine the potential for rapid biodegradation of a substance by measuring oxygen consumption.[14]

  • Inoculum: Use a mixed population of microorganisms, typically from activated sludge of a domestic wastewater treatment plant.[10]

  • Procedure: a. Add the test substance, a mineral medium, and the inoculum to sealed test vessels.[14] b. Prepare parallel vessels for a reference compound (known to be biodegradable) and inoculum blanks (to measure background respiration).[12] c. Incubate in the dark at a constant temperature for 28 days, with continuous stirring.[14] d. Continuously measure the oxygen consumed via a manometric device that detects pressure changes in the headspace.[14]

  • Endpoint: Calculate the percentage of biodegradation by comparing the oxygen consumed by the test substance to its Theoretical Oxygen Demand (ThOD). The substance is "readily biodegradable" if it reaches >60% degradation within the 28-day period and satisfies the 10-day window.[12][14]

Conclusion and Recommendations

Based on a comprehensive review of available data and standardized testing methodologies, Triethylene Glycol Monomethyl Ether (TGME, CAS 36680-47-4) presents a favorable environmental toxicity profile.

  • Low Aquatic Toxicity: It demonstrates very low acute toxicity across multiple trophic levels (fish, daphnia, algae).[7]

  • Favorable Environmental Fate: It is expected to biodegrade and has a very low potential for bioaccumulation.[7]

When compared to similar ethers, TGME appears to be a scientifically sound choice for applications where environmental impact is a key consideration. It performs favorably against Diethylene Glycol Diethyl Ether, which shows potential for persistence[15], and is comparable to other low-toxicity ethers like Diglyme and the class of alkyl glyceryl ethers.

For researchers and drug development professionals, the selection of TGME over ethers with less favorable or incomplete environmental data represents a proactive step towards aligning laboratory practices with the principles of green chemistry and environmental stewardship.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.).
  • Revision of the Fish Acute Toxicity Testing Guideline OECD 203. (n.d.). ibacon GmbH.
  • DIETHYLENE GLYCOL DIETHYL ETHER - Regulations.gov. (2009). From HSDB.
  • OECD 202: Daphnia sp., Acute Immobilization Test. (n.d.). Aropha.
  • OECD 203: Fish, Acute Toxicity Test. (n.d.). Situ Biosciences.
  • OECD 202: Daphnia Sp., Immobilization Test. (n.d.). Situ Biosciences.
  • Test No. 301: Ready Biodegradability. (n.d.). Tox Lab.
  • OECD 202: Daphnia sp. Acute Immobilisation Test. (n.d.). Scymaris.
  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. (n.d.). Situ Biosciences.
  • OECD TG 203: Fish, Acute Toxicity test. (n.d.). BiotecnologieBT.
  • OECD TG 202: Daphnia sp., Acute Immobilization test. (n.d.). BiotecnologieBT.
  • OECD 301 Guideline: Ready biodegradability for the cosmetics industry. (2025, April 4). Christeyns.
  • Types of OECD 301 Biodegradation Tests. (n.d.). Aropha.
  • OECD 301/310: Ready Biodegradability Tests. (n.d.). ibacon GmbH.
  • Test No. 301: Ready Biodegradability. (n.d.). OECD.
  • Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. (2011, July 28). OECD.
  • Test No. 202: Daphnia sp. Acute Immobilisation Test. (2004, November 23). OECD.
  • Test No. 203: Fish, Acute Toxicity Test. (n.d.). OECD.
  • OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP. (n.d.). Eurofins.
  • OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. (n.d.). Eurofins.
  • Ecotoxicity and QSAR studies of glycerol ethers in Daphnia magna. (2017, May 19). PubMed.
  • Ecotoxicity studies of glycerol ethers in Vibrio fischeri: checking the environmental impact of glycerol-derived solvents. (n.d.). Green Chemistry (RSC Publishing).
  • Ecotoxicity studies of glycerol ethers in Vibrio fischeri: checking the environmental impact of glycerol-derived solvents. (2015, June 15). RSC Publishing.
  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia.
  • Alkyl glyceryl ether - GLOBAL PRODUCT STRATEGY SAFETY REPORT. (n.d.).
  • The OECD guidelines for the testing of chemicals and pesticides. (2013). PubMed.
  • Alga Growth Inhibition Test (OECD 201). (2020, August 10). Regulations.gov.
  • Ecotoxicity studies of glycerol ethers in Vibrio fischeri: checking the environmental impact of glycerol-derived solvents. (2015, June 15). ResearchGate.
  • OECD 201 - Comparison of Algae Growth Inhibition Reference Studies Conducted in a Conventional and Closed System. (2017). IES Ltd.
  • 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol CAS N°: 112-35-6. (2005, April 15). OECD SIDS.
  • IPCS UNEP//WHO 国際化学物質簡潔評価文書 Concise International Chemical Assessment Document No.41 Diethylene Glycol D. (n.d.). National Institute of Health Sciences.
  • Environmental Toxicology: Assessing the Impact of Chemical Exposures on Human Health. (n.d.).

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